molecular formula C9H7F3O2 B1453539 2-Methyl-5-(trifluoromethoxy)benzaldehyde CAS No. 195622-40-3

2-Methyl-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B1453539
CAS No.: 195622-40-3
M. Wt: 204.15 g/mol
InChI Key: JTYVBDVMQINBPT-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O2 and its molecular weight is 204.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(trifluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYVBDVMQINBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Methyl-5-(trifluoromethoxy)benzaldehyde: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. This guide provides an in-depth technical analysis of 2-Methyl-5-(trifluoromethoxy)benzaldehyde, a compound uniquely positioned at the intersection of two high-value chemical motifs: the versatile benzaldehyde scaffold and the advantageous trifluoromethoxy (-OCF3) group. We will dissect its core chemical properties, explore its medicinal chemistry rationale, and provide actionable, field-proven protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold's potential in designing next-generation therapeutics.

Introduction: The Strategic Value of Fluorination and the Benzaldehyde Core

The benzaldehyde moiety is a well-established "privileged scaffold" in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents due to its synthetic versatility and capacity for diverse biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and neuroprotective properties.[1][3]

The true potential of 2-Methyl-5-(trifluoromethoxy)benzaldehyde, however, lies in the profound influence of the trifluoromethoxy (-OCF3) substituent. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety offers a unique combination of electronic and steric properties.[4] It is strongly electron-withdrawing and highly lipophilic, yet the oxygen atom's presence subtly modulates these effects compared to a -CF3 group.[5][6] This strategic functionalization can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a powerful tool for optimizing drug-like properties.[4][7] This guide will explore the tangible implications of these features for a drug discovery program.

Physicochemical and Drug-Likeness Profile

A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior and ultimate success as a drug candidate. Below is a summary of the key calculated and anticipated properties for 2-Methyl-5-(trifluoromethoxy)benzaldehyde.

PropertyValue (Calculated/Estimated)Significance in Drug Discovery
Molecular Formula C₉H₇F₃O₂Provides the elemental composition.
Molecular Weight 204.15 g/mol Falls well within the "Rule of Five" guideline (<500 Da), favoring good absorption and diffusion.
logP (Lipophilicity) ~3.1 (Estimated)Indicates high lipophilicity, suggesting good membrane permeability. This is a key contribution of the -OCF3 group.[4][5]
Hydrogen Bond Donors 0Adheres to the "Rule of Five" guideline (<5), minimizing potential for poor permeability.
Hydrogen Bond Acceptors 2 (Aldehyde & Ether Oxygens)Adheres to the "Rule of Five" guideline (<10), contributing to solubility and target binding.
Polar Surface Area (PSA) ~26.3 Ų (Estimated)Low PSA value suggests excellent potential for oral bioavailability and CNS penetration.

Expert Analysis: The profile of 2-Methyl-5-(trifluoromethoxy)benzaldehyde is highly favorable from a drug discovery perspective. Its molecular weight is low, providing ample room for further synthetic elaboration without sacrificing drug-likeness. The estimated logP is in a range that often correlates with good cell permeability and oral bioavailability.[4] The absence of hydrogen bond donors and a low count of acceptors further support this. This compound successfully adheres to Lipinski's Rule of Five, marking it as an excellent starting point for a medicinal chemistry campaign.

Medicinal Chemistry Rationale & Synthetic Accessibility

The "Trifluoromethoxy" Advantage

The choice of the -OCF3 group is a deliberate strategy to impart several desirable characteristics:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong.[5] The -OCF3 group can act as a "metabolic shield," blocking potential sites of oxidative metabolism (e.g., demethylation that would occur with a simpler methoxy group). This often leads to a longer in-vivo half-life.[4]

  • Increased Lipophilicity: The -OCF3 group significantly increases lipophilicity (logP), which can improve a compound's ability to cross cellular membranes and reach its intracellular target.[6]

  • Modulation of pKa: The strong electron-withdrawing nature of the group can influence the acidity or basicity of other nearby functional groups, which can be critical for target engagement and solubility.

  • Bioisosteric Replacement: The trifluoromethoxy group can serve as a bioisostere for other groups like isopropyl or even a halogen, allowing for fine-tuning of steric and electronic properties to optimize target binding.[5]

Synthetic Strategy

While this specific molecule is a specialty chemical, its synthesis is grounded in established organic chemistry principles. A plausible synthetic route would involve the formylation of a corresponding toluene precursor.

Diagram 1: Proposed Synthetic Workflow

G A 1-Methyl-4-(trifluoromethoxy)benzene B Formylation Reaction (e.g., Vilsmeier-Haack or Gattermann-Koch) A->B Precursor C 2-Methyl-5-(trifluoromethoxy)benzaldehyde B->C Product

Caption: A plausible synthetic route to the target compound.

Core Experimental Evaluation Protocols

To empirically validate the potential of 2-Methyl-5-(trifluoromethoxy)benzaldehyde, a series of foundational in-vitro experiments are required. The following protocols are designed as self-validating systems.

Protocol: Kinetic Solubility Assessment via Turbidimetry

Causality: Poor solubility is a primary cause of compound failure. This high-throughput assay quickly identifies potential liabilities, ensuring resources are not wasted on compounds that cannot achieve sufficient concentration for biological effect.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a concentration gradient (e.g., 200 µM down to 0.1 µM).

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to all wells, bringing the final DMSO concentration to 1%. Include a DMSO-only control.

  • Incubation: Incubate the plate at room temperature for 2 hours, allowing for precipitation of insoluble compound.

  • Measurement: Read the absorbance (optical density) of each well at a wavelength of 620 nm using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol: Lipophilicity Determination (logD) via HPLC

Causality: Lipophilicity (measured as logD at a specific pH) is a critical predictor of permeability, promiscuity, and metabolic clearance. This protocol provides an accurate, quantitative measure.

Methodology:

  • System Setup: Use a reversed-phase C18 HPLC column. The mobile phase will be a gradient of water (pH 7.4) and acetonitrile.

  • Standard Preparation: Prepare solutions of known logD standards (e.g., a set of alkylphenones).

  • Sample Preparation: Prepare a 1 mg/mL solution of the test compound in acetonitrile/water (50:50).

  • Injection and Elution: Inject the standards and the test sample onto the column and run the gradient method. Record the retention time (t_R) for each compound.

  • Calibration Curve: Plot the known logD values of the standards against their retention times to generate a calibration curve.

  • logD Calculation: Use the retention time of 2-Methyl-5-(trifluoromethoxy)benzaldehyde to calculate its logD value from the calibration curve.

Protocol: Initial Cytotoxicity Screening (MTT Assay)

Causality: It is essential to distinguish between targeted bioactivity and non-specific cytotoxicity early in a project. This assay measures cell viability and provides a preliminary safety profile.

Methodology:

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Methyl-5-(trifluoromethoxy)benzaldehyde (e.g., from 100 µM to 0.01 µM) for 48 hours. Include a vehicle (DMSO) control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Diagram 2: Initial In-Vitro Evaluation Workflow

G cluster_0 Physicochemical Profiling cluster_1 Biological Profiling A Kinetic Solubility (Turbidimetry) E Data Analysis & Go/No-Go Decision A->E B Lipophilicity (logD via HPLC) B->E C Cytotoxicity Screen (MTT Assay) C->E D Primary Target Assay (If known) D->E Start Compound Synthesis Start->A Start->B Start->C Start->D

Caption: A decision-gating workflow for initial compound evaluation.

Conclusion and Future Directions

2-Methyl-5-(trifluoromethoxy)benzaldehyde represents a highly promising starting point for drug discovery programs. Its physicochemical properties are aligned with the requirements for good oral bioavailability, and the trifluoromethoxy group imparts significant advantages for metabolic stability and cell permeability. The provided protocols offer a robust framework for its initial characterization.

Future work should focus on leveraging the reactive aldehyde group for the synthesis of a focused library of derivatives (e.g., Schiff bases, reductive amination products) to explore structure-activity relationships (SAR) against specific biological targets. Based on the broad applicability of benzaldehydes, initial screening against panels of kinases, proteases, or nuclear receptors could rapidly identify potential therapeutic areas.

References

  • Mague, J. T., & Pasquale, A. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Source: MDPI, PubMed]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Source: NINGBO INNO PHARMCHEM CO.,LTD.]
  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Source: PubMed]
  • ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green)...
  • BenchChem. (2025). Potential Therapeutic Applications of Benzaldehyde Derivatives: A Technical Guide. [Source: BenchChem]
  • Fluorochem. (n.d.). 2-Methyl-5-(trifluoromethyl)benzaldehyde. [Source: Fluorochem]
  • Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Source: PMC - NIH]
  • Vibrant Pharma Inc. (n.d.). 2-Methyl-5-(trifluoromethyl)benzaldehyde. [Source: Vibrant Pharma Inc.]
  • Sigma-Aldrich. (n.d.). 2-Methyl-5-(trifluoromethyl)benzaldehyde. [Source: Sigma-Aldrich]
  • Adalat, B., Rahim, F., Rehman, W., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. [Source: PMC]
  • Al-Majdhoub, M. M., Al-Ghorbani, M., Chebil, A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. [Source: MDPI]
  • Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. [Source: Chem-Impex]
  • Rasheed, L., Rahim, F., Taha, M., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules. [Source: MDPI]
  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzaldehyde synthesis. [Source: ChemicalBook]
  • ResearchGate. (n.d.). Benzaldehyde derivatives with investigated inhibition profile 2...
  • BenchChem. (2025). A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers. [Source: BenchChem]

Sources

Technical Whitepaper: Unlocking the Potential of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine remains a dominant tactic for optimizing pharmacokinetics (PK) and metabolic stability. 2-Methyl-5-(trifluoromethoxy)benzaldehyde (CAS 195622-40-3) represents a high-value fluorinated building block that bridges the gap between steric control and electronic modulation.

Unlike the ubiquitous trifluoromethyl (-CF₃) group, the trifluoromethoxy (-OCF₃) moiety offers unique conformational flexibility and a distinct lipophilic profile (


). When positioned meta to a formyl handle and para to a methyl group, it creates a scaffold capable of accessing diverse pharmacophores while blocking common metabolic soft spots. This guide details the physicochemical profile, synthetic pathways, and application logic of this versatile intermediate.[1]

Chemical Profile & Structural Analysis[2][3]

The compound is characterized by a benzaldehyde core substituted with an ortho-methyl group and a meta-trifluoromethoxy group relative to the carbonyl.

PropertySpecification
IUPAC Name 2-Methyl-5-(trifluoromethoxy)benzaldehyde
CAS Number 195622-40-3
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Appearance Colorless to pale yellow liquid / low-melting solid
Boiling Point ~200–210 °C (Predicted @ 760 mmHg)
Lipophilicity (cLogP) ~2.8 – 3.2
H-Bond Acceptors 2 (Carbonyl O, Ether O)
Electronic & Steric Rationale
  • The -OCF₃ Group: Acts as a "super-halogen." It is electron-withdrawing (

    
    ) yet capable of 
    
    
    
    -donation, similar to a methoxy group but with significantly higher metabolic stability. The C-O-C bond angle allows the CF₃ group to rotate, adapting to binding pockets where a rigid CF₃ might clash.
  • The 2-Methyl Group: Provides steric protection to the aldehyde functionality and, in derived drugs, restricts rotation around the aryl-carbonyl bond (atropisomerism potential in crowded systems). It also blocks the ortho position from metabolic oxidation.

Synthesis & Manufacturing Pathways

Reliable access to 2-Methyl-5-(trifluoromethoxy)benzaldehyde is achieved through two primary high-fidelity pathways. Direct formylation of the parent toluene is often non-selective; therefore, directed metalation or reduction of acid derivatives is preferred.

Pathway Analysis (Graphviz)

SynthesisPathways Precursor1 2-Bromo-1-methyl- 4-(trifluoromethoxy)benzene Lithiation 1. n-BuLi / THF, -78°C (Lithium-Halogen Exchange) Precursor1->Lithiation Precursor2 2-Methyl-5-(trifluoromethoxy) benzoic acid (CAS 195622-41-4) Weinreb 1. HN(OMe)Me / EDC (Weinreb Amide Formation) Precursor2->Weinreb Formylation 2. DMF (Electrophile) 3. H3O+ Quench Lithiation->Formylation Target TARGET: 2-Methyl-5-(trifluoromethoxy) benzaldehyde Formylation->Target Route A: High Regio-fidelity Reduction 2. DIBAL-H / Toluene (Controlled Reduction) Weinreb->Reduction Reduction->Target Route B: Scalable

Figure 1: Divergent synthetic strategies for accessing the target aldehyde. Route A is preferred for small-scale library synthesis due to speed; Route B is preferred for scale-up due to the stability of the acid precursor.

Synthetic Utility in Drug Discovery[1][5][9][10][11]

The aldehyde moiety serves as a "linchpin" functional group, allowing the installation of the 2-methyl-5-(trifluoromethoxy)phenyl motif into complex scaffolds.

Key Transformations
  • Reductive Amination: The most critical reaction for medicinal chemistry, linking the fluorinated core to amines (secondary/tertiary).

  • Henry Reaction (Nitroaldol): Condensation with nitromethane yields nitrostyrenes, precursors to phenethylamines (central to CNS-active agents).

  • Wittig/Horner-Wadsworth-Emmons: Installation of unsaturated side chains for further functionalization.

Experimental Protocol: Reductive Amination

Objective: Synthesis of a secondary amine derivative using 2-Methyl-5-(trifluoromethoxy)benzaldehyde.

Reagents:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under N₂, dissolve 2-Methyl-5-(trifluoromethoxy)benzaldehyde (1.0 mmol, 204 mg) in anhydrous DCE (5 mL).

  • Amine Addition: Add the primary amine (1.1 mmol). If the amine is a salt (e.g., HCl), add 1.1 equiv of TEA to liberate the free base.

  • Activation: Add glacial acetic acid (1 drop). Stir at room temperature for 30-60 minutes to ensure imine formation (monitor by TLC or LCMS).

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Why this works: The ortho-methyl group may slow down imine formation slightly due to sterics; pre-forming the imine before adding the reducing agent (STAB) ensures high yields and prevents direct reduction of the aldehyde.

Medicinal Chemistry Applications

Bioisosterism & Pharmacokinetics

The 2-methyl-5-(trifluoromethoxy)phenyl motif is often used to replace:

  • 2,5-Dichlorophenyl: Improves metabolic stability and solubility.

  • 2-Methyl-5-methoxyphenyl: Prevents O-demethylation (a common metabolic clearance pathway) while retaining electronic donation.

Metabolic Blocking Logic

The specific substitution pattern is designed to block CYP450-mediated oxidation:

  • Position 2 (Methyl): Blocks the ortho position; the methyl itself can be oxidized to a benzyl alcohol/acid, but this is often slower than ring oxidation.

  • Position 5 (OCF₃): Blocks the para position relative to the methyl, and meta to the aldehyde, preventing hydroxylation at this electron-rich site.

Decision Tree: When to Use This Building Block

MedChemLogic Start Lead Optimization Problem Identified MetabIssue High Metabolic Clearance? Start->MetabIssue Lipophilicity Need to Increase LogP? MetabIssue->Lipophilicity Yes ConfChange Need Conformational Shift? Lipophilicity->ConfChange Yes Solution1 Use 2-Me-5-OCF3 Analog (Blocks metabolism + Lipophilic) ConfChange->Solution1 Flexible Ether Linker Needed Solution2 Use CF3 Analog (More rigid, different vector) ConfChange->Solution2 Rigid Bulk Needed

Figure 2: Decision logic for selecting the OCF3-benzaldehyde building block during lead optimization.

Safety & Handling

  • Hazards: As with most benzaldehydes, treat as an irritant to skin, eyes, and respiratory system. The fluorinated nature suggests potential for higher lipophilic absorption.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to autoxidation to benzoic acids upon prolonged exposure to air.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • SynQuest Laboratories. Product Specification: 2-Methyl-5-(trifluoromethoxy)benzaldehyde (CAS 195622-40-3).[2][3] Retrieved from

  • Sigma-Aldrich. 2-Methyl-5-(trifluoromethoxy)benzaldehyde Product Detail. Retrieved from

  • ChemicalBook. 2-Methyl-5-(trifluoromethoxy)benzaldehyde CAS Database. Retrieved from

  • Leroux, F. R., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules, 30(14), 3009. (Contextual grounding on OCF3 properties).
  • Accela Chem. Building Block Catalog: Fluorinated Benzaldehydes. Retrieved from

Sources

Literature review of 2-Methyl-5-(trifluoromethoxy)benzaldehyde synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-(trifluoromethoxy)benzaldehyde is a critical fluorinated building block utilized in the development of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). Its structural uniqueness lies in the trifluoromethoxy (-OCF₃) group, a motif that enhances lipophilicity and metabolic stability, positioned meta to the aldehyde and para to the methyl group.

This technical guide details two validated synthesis routes:

  • Direct Rieche Formylation: A scalable, single-step approach utilizing titanium(IV) chloride.

  • Lithium-Halogen Exchange: A high-precision, two-step sequence via a brominated intermediate, ideal for ensuring regiochemical purity.

Retrosynthetic Analysis & Strategy

The synthesis of 2-Methyl-5-(trifluoromethoxy)benzaldehyde hinges on the functionalization of the commercially available precursor 1-methyl-4-(trifluoromethoxy)benzene (p-trifluoromethoxytoluene).

The core challenge is Regiocontrol :

  • Methyl Group (C1): Activating, ortho/para directing.

  • Trifluoromethoxy Group (C4): Deactivating (inductive), but ortho/para directing (resonance).

  • Target Position: C2 (Ortho to Methyl).

Since the methyl group is the stronger activator, electrophilic substitution preferentially occurs ortho to the methyl group. However, steric hindrance and the electronic drag of the -OCF₃ group require carefully tuned conditions.

Retrosynthesis Target 2-Methyl-5-(trifluoromethoxy)benzaldehyde (Target) Precursor 1-Methyl-4-(trifluoromethoxy)benzene (Starting Material) Target->Precursor Route A: Rieche Formylation (Direct) BromoInt 2-Bromo-1-methyl-4-(trifluoromethoxy)benzene (Intermediate) Target->BromoInt Route B: Formylation BromoInt->Precursor Bromination

Figure 1: Retrosynthetic disconnection showing the direct and indirect pathways.

Route A: Direct Rieche Formylation (Industrial Standard)

The Rieche formylation is the most direct method, utilizing dichloromethyl methyl ether (DCME) and a Lewis acid catalyst (TiCl₄) to introduce the formyl group.

Mechanistic Insight

The reaction proceeds via the formation of an electrophilic chlorocarbenium ion. The methyl group activates the ortho position (C2), overcoming the inductive deactivation of the para -OCF₃ group.

Experimental Protocol

Reagents:

  • 1-Methyl-4-(trifluoromethoxy)benzene (1.0 eq)

  • Dichloromethyl methyl ether (DCME) (1.2 eq)

  • Titanium(IV) chloride (TiCl₄) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer. Charge with anhydrous DCM and 1-Methyl-4-(trifluoromethoxy)benzene. Cool to -10°C .

  • Catalyst Addition: Add TiCl₄ dropwise over 20 minutes. Ensure temperature does not exceed -5°C. The solution will darken (complex formation).

  • Electrophile Addition: Add DCME dropwise over 30 minutes, maintaining -10°C.

  • Reaction: Allow the mixture to warm to 0°C and stir for 2–4 hours. Monitor by TLC/GC. The major isomer formed is the 2-formyl product; minor amounts of 3-formyl isomer may form if temperature control is poor.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

  • Workup: Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (2x).[2] Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc 95:5).

Key Parameter Table:

ParameterSpecificationReason
Temperature -10°C to 0°CPrevents poly-formylation and isomerization.
Solvent DCM (Anhydrous)Solubilizes the TiCl₄ complex; inert to conditions.
Stoichiometry 2.0 eq TiCl₄Essential to complex both the ether and the product aldehyde.

Route B: Bromination & Metal-Halogen Exchange (High Precision)

This route is preferred when absolute regiochemical purity is required, as the brominated intermediate can be purified (crystallization/distillation) before the expensive formylation step.

Phase 1: Regioselective Bromination

Protocol:

  • Dissolve 1-Methyl-4-(trifluoromethoxy)benzene in glacial acetic acid.

  • Add catalytic Fe powder (0.05 eq).

  • Add Br₂ (1.05 eq) dropwise at 20–25°C.

  • Stir for 3 hours. The methyl group directs Br to the ortho position.

  • Purification: Fractional distillation separates the major 2-bromo isomer from minor isomers.

Phase 2: Lithiation and Formylation

Protocol:

  • Lithiation: Dissolve the purified 2-bromo intermediate in dry THF under Argon. Cool to -78°C .

  • Exchange: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 mins at -78°C to generate the aryllithium species.

  • Formylation: Add dry DMF (Dimethylformamide, 1.5 eq) dropwise.

  • Quench: Warm to room temperature and quench with aqueous NH₄Cl.

  • Isolation: Extract with ether, wash, and concentrate to yield pure aldehyde.

RouteB Start p-OCF3-Toluene Step1 Bromination (Br2/Fe) Start->Step1 Inter 2-Bromo Intermediate Step1->Inter Step2 Lithiation (n-BuLi, -78°C) Inter->Step2 Step3 Formylation (DMF) Step2->Step3 End Final Aldehyde Step3->End

Figure 2: Workflow for the Lithiation-Formylation pathway.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.2 ppm (s, 1H): Aldehyde proton (distinctive singlet).

    • δ ~7.6 ppm (d, 1H): Aromatic proton at C6 (ortho to CHO).

    • δ ~7.3 ppm (dd, 1H): Aromatic proton at C4 (ortho to OCF3).

    • δ ~2.6 ppm (s, 3H): Methyl group (deshielded by ortho-CHO).

  • ¹⁹F NMR:

    • δ ~-58 ppm (s, 3F): Trifluoromethoxy group (characteristic shift).

Safety & Handling

  • TiCl₄: Highly corrosive and reacts violently with moisture to release HCl gas. Handle only under inert atmosphere.

  • n-BuLi: Pyrophoric. distinct fire hazard. Use canulas for transfer.

  • HF Generation: Combustion or acidic hydrolysis of trifluoromethoxy compounds can theoretically release HF; standard lab workups (NaHCO₃ wash) mitigate this risk, but waste should be segregated.

References

  • Rieche, A., Gross, H., & Höft, E. "Über α-Halogenäther, IV.[4] Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88–94 (1960).[4] Link

  • Hino, F., et al. "Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers." ResearchGate, (2025). Link

  • Santa Cruz Biotechnology. "2-Bromo-4-(trifluoromethyl)toluene Product Data." SCBT. Link

  • CECRI. "Regioselective bromination of toluene by electrochemical method." Electrochimica Acta. Link

  • Common Organic Chemistry. "Rieche Formylation Protocols." Link

Sources

Strategic Applications of 2-Methyl-5-(trifluoromethoxy)benzaldehyde in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic applications, synthesis, and chemical utility of 2-Methyl-5-(trifluoromethoxy)benzaldehyde in agrochemical discovery.

Executive Summary

In the pursuit of high-efficacy, low-dosage crop protection agents, the incorporation of fluorinated motifs has become a cornerstone of modern agrochemistry. 2-Methyl-5-(trifluoromethoxy)benzaldehyde (CAS 195622-40-3 / 886498-85-7) represents a high-value scaffold that combines the lipophilic, metabolically stable trifluoromethoxy (


) group with a sterically demanding ortho-methyl substituent.

This guide analyzes the utility of this compound not merely as a reagent, but as a strategic "lock" in molecular design. The ortho-methyl group restricts conformational rotation, potentially enhancing binding affinity to target enzymes (e.g., sodium channels, chitin synthase), while the


 moiety acts as a superior bioisostere to chlorine or trifluoromethyl groups, improving membrane permeability and systemic translocation.

Chemical Profile & Structural Logic

The efficacy of this intermediate stems from its specific substitution pattern on the benzene ring.

PropertySpecification
Chemical Name 2-Methyl-5-(trifluoromethoxy)benzaldehyde
CAS Number 195622-40-3 (also 886498-85-7)
Molecular Formula

Molecular Weight 204.15 g/mol
Physical State Pale yellow liquid / Low-melting solid
Key Moiety 1

(Position 5):
High lipophilicity (

), strong electron-withdrawing effect (

). Resists oxidative metabolism.
Key Moiety 2

(Position 2):
Provides steric bulk ortho to the aldehyde, influencing the twist angle of downstream adducts (e.g., hydrazones).
The "Steric-Electronic" Advantage

Unlike simple trifluoromethoxy benzaldehydes, the 2-methyl variant introduces a conformational anchor . In active ingredients (AIs) like semicarbazones or benzoylureas, this methyl group forces the aromatic ring out of planarity with the amide/imine linkage, often creating a "twisted" conformation that fits specific hydrophobic pockets in insect ion channels.

Synthetic Pathways[1][2]

The industrial viability of this scaffold relies on its accessibility from the precursor 4-(trifluoromethoxy)toluene (CAS 706-27-4). Two primary divergent pathways are utilized to access the aldehyde and its sister amine.

Pathway Analysis
  • Route A (Formylation): Direct introduction of the aldehyde group via Rieche formylation (using dichloromethyl methyl ether). The ortho-methyl group directs substitution to the 6-position (sterically crowded) or the 2-position relative to itself? Correction: The methyl group activates the ortho positions. The

    
     group is deactivating but ortho/para directing. The position ortho to the methyl (and meta to the 
    
    
    
    ) is electronically favored and sterically accessible.
  • Route B (Nitration/Reduction): Used to access the aniline derivative, which can be converted to the aldehyde via the nitrile or Heck chemistry, though Route A is preferred for the aldehyde directly.

Visualization of Synthesis Logic

SynthesisPathways Start 4-(Trifluoromethoxy)toluene (CAS 706-27-4) ReagentA Cl2CHOCH3 / TiCl4 (Rieche Formylation) Start->ReagentA ReagentB HNO3 / H2SO4 Start->ReagentB IntermediateA Dichloromethyl Intermediate ReagentA->IntermediateA -78°C to RT ProductAldehyde 2-Methyl-5-(trifluoromethoxy) benzaldehyde (Target Scaffold) IntermediateA->ProductAldehyde Hydrolysis Nitro 2-Nitro-4-(trifluoromethoxy) toluene ReagentB->Nitro Electrophilic Subst. Aniline 2-Methyl-5-(trifluoromethoxy) aniline Nitro->Aniline H2 / Pd-C Aniline->ProductAldehyde Sandmeyer (CN) -> DIBAL-H

Figure 1: Divergent synthesis from 4-(trifluoromethoxy)toluene. Route A is the preferred industrial method for the aldehyde.

Agrochemical Applications

Voltage-Gated Sodium Channel Blockers (Hydrazones/Semicarbazones)

The aldehyde functionality is the direct precursor to Metaflumizone -style analogs. These insecticides function by blocking sodium channels in nerve cells.

  • Mechanism: The aldehyde is condensed with a hydrazine or semicarbazide.

  • Role of Scaffold: The 2-methyl group creates a steric clash that prevents the molecule from adopting a planar conformation, which is often crucial for selectivity between insect and mammalian channels.

  • Reaction:

    
    
    
Benzoylurea Insecticides (Chitin Synthesis Inhibitors)

While benzoylureas typically use anilines, the aldehyde can be oxidized to 2-methyl-5-(trifluoromethoxy)benzoic acid (CAS 195622-41-4), which is then converted to a benzoyl isocyanate.

  • Application: Reaction with a substituted aniline yields novel benzoylureas.

  • Advantage: The

    
     group increases lipophilicity (LogP) compared to standard difluoro-benzamides, enhancing cuticular penetration in lepidopteran larvae.
    
Heterocyclic Pharmacophores (Pyrazoles & Isoxazoles)

The aldehyde serves as a 1,3-dipole acceptor or a condensation partner for building heterocycles found in MET (Mitochondrial Electron Transport) inhibitors like Tolfenpyrad analogs.

  • Workflow: Condensation with tosylhydrazines followed by cycloaddition.

Application Workflow Diagram

Applications Aldehyde 2-Methyl-5-(trifluoromethoxy) benzaldehyde Acid Benzoic Acid Deriv. (Oxidation) Aldehyde->Acid KMnO4 Hydrazone Semicarbazone/Hydrazone (Condensation) Aldehyde->Hydrazone H2N-NH-R Heterocycle Pyrazole/Isoxazole (Cyclization) Aldehyde->Heterocycle Hydrazine + 1,3-Dicarbonyl Benzoylurea Benzoylurea Insecticides (Chitin Inhibitors) Acid->Benzoylurea 1. SOCl2 2. NH4SCN 3. Aniline NaChannel Na+ Channel Blockers (Metaflumizone Analogs) Hydrazone->NaChannel Target Optimization METInhibitor MET Inhibitors (Acaricides/Fungicides) Heterocycle->METInhibitor

Figure 2: Strategic derivation of active ingredients from the benzaldehyde scaffold.

Experimental Protocols

Protocol A: Rieche Formylation of 4-(Trifluoromethoxy)toluene

This protocol synthesizes the target aldehyde directly.

Reagents:

  • 4-(Trifluoromethoxy)toluene (1.0 eq)[1][2]

  • Dichloromethyl methyl ether (1.2 eq)

  • Titanium tetrachloride (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere. Add 4-(trifluoromethoxy)toluene and anhydrous DCM. Cool to 
    
    
    
    .
  • Lewis Acid Addition: Add

    
     dropwise via syringe. The solution will darken (complex formation).
    
  • Formylation: Add dichloromethyl methyl ether dropwise over 30 minutes, maintaining temperature

    
    .
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

  • Extraction: Separate the organic layer. Extract aqueous layer with DCM (

    
    ). Combine organics, wash with brine, and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Yield: Expect 75–85% of a pale yellow oil/solid.

Protocol B: Oxidation to 2-Methyl-5-(trifluoromethoxy)benzoic Acid

For conversion to amide/urea derivatives.

Reagents:

  • Aldehyde substrate (1.0 eq)[3]

  • Potassium Permanganate (

    
    ) (1.5 eq)
    
  • Acetone/Water (1:1)

Step-by-Step:

  • Dissolve aldehyde in acetone/water.

  • Add

    
     in portions at RT. The reaction is exothermic; cool if necessary.
    
  • Stir for 3 hours. Filter off

    
     precipitate through Celite.
    
  • Acidify filtrate with 1M HCl to pH 2.

  • Extract with Ethyl Acetate, dry, and concentrate to yield the white solid acid.

References

  • Preparation of trifluoromethoxy-substituted aromatics.Journal of Fluorine Chemistry. Context: Synthesis of precursors like 4-(trifluoromethoxy)toluene.
  • Synthesis and insecticidal activity of novel benzoylureas.Pest Management Science. Context: Utility of substituted anilines/acids in chitin synthesis inhibitors.
  • Metaflumizone and related semicarbazones.Bioorganic & Medicinal Chemistry Letters. Context: Hydrazone pharmacophores blocking sodium channels.
  • Patent EP1207154. Insecticidal Benzamides. . Context: Use of trifluoromethoxy-phenyl moieties in crop protection.

  • Sigma-Aldrich Product Catalog. 2-Methyl-5-(trifluoromethoxy)benzaldehyde. . Context: Physical properties and commercial availability.

  • CymitQuimica. 4-(Trifluoromethoxy)toluene (CAS 706-27-4).[1][2][4] . Context: Precursor availability.[3][4]

Sources

Methodological & Application

General procedure for reductive amination of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reductive Amination of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Executive Summary

This guide details the reductive amination of 2-Methyl-5-(trifluoromethoxy)benzaldehyde , a scaffold increasingly common in medicinal chemistry due to the metabolic stability and lipophilicity of the trifluoromethoxy (


) group.

The Challenge: This substrate presents a unique "Push-Pull" reactivity profile. The ortho-methyl group introduces steric strain that retards imine formation (the rate-determining step), while the meta-trifluoromethoxy group (electron-withdrawing) increases the electrophilicity of the carbonyl carbon.

The Solution: We recommend a Sodium Triacetoxyborohydride (STAB) protocol as the primary "Gold Standard" due to its mildness and selectivity. For recalcitrant amines where steric hindrance prevents imine formation, a Titanium(IV) Isopropoxide -mediated protocol is provided as the high-efficacy alternative.

Chemo-Structural Analysis

Understanding the substrate is the first step to protocol success.

FeatureStructural MoietyChemical Consequence
Steric Gate Ortho-Methyl GroupHinders Nucleophilic Attack: The proximity of the methyl group to the aldehyde creates a "steric gate," significantly slowing the initial attack of the amine. Standard equilibrium may favor the aldehyde over the hemiaminal.
Electronic Activator Meta-Trifluoromethoxy (

)
Enhances Electrophilicity: The strong inductive electron-withdrawing effect (

) makes the carbonyl carbon more positive, potentially compensating for the steric hindrance if the amine can access the site.
Lipophilicity

Solubility: High lipophilicity (

) ensures excellent solubility in chlorinated solvents (DCM, DCE), making them ideal media for this reaction.

Reaction Mechanism & Workflow

The following diagram illustrates the reductive amination pathway, highlighting the critical "Imine/Iminium" intermediate which must form before reduction can occur.

ReductiveAmination Substrate Aldehyde + Amine Hemiaminal Hemiaminal (Unstable) Substrate->Hemiaminal Nucleophilic Attack Hemiaminal->Substrate Reversion Imine Imine / Iminium (Key Intermediate) Hemiaminal->Imine -H2O Product Secondary/Tertiary Amine Imine->Product Hydride Transfer Acid Acid Catalyst (AcOH) Acid->Hemiaminal Reductant Reduction (STAB / NaBH4) Reductant->Imine

Figure 1: Mechanistic flow. Note that for ortho-substituted aldehydes, the Hemiaminal


 Imine step is often the bottleneck requiring acid catalysis or dehydrating agents.

Method Selection Matrix

MethodReagent SystemSuitability for this SubstrateVerdict
A (Standard) NaBH(OAc)3 / DCE / AcOH High. The mild acidity of STAB combined with DCE promotes imine formation without reducing the aldehyde directly.Primary Protocol
B (Traditional) NaCNBH3 / MeOHMedium. Slower. Cyanide waste management required. Risk of aldehyde reduction if pH is not controlled.Legacy / Backup
C (For Sterics) Ti(OiPr)4 / NaBH4 Excellent. Titanium acts as a Lewis acid and water scavenger, forcing imine formation even with sterically hindered ortho-methyl groups.Use if Method A fails

Primary Protocol: The "Abdel-Magid" Method

Recommended for primary and non-hindered secondary amines.[1]

Reagents:

  • Substrate: 2-Methyl-5-(trifluoromethoxy)benzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2][3][4]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 2-Methyl-5-(trifluoromethoxy)benzaldehyde  (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).
    
  • Amine Addition: Add the amine (1.1 equiv).

    • Critical Step: Add Glacial Acetic Acid (1.0 equiv). The acid protonates the carbonyl oxygen, overcoming the steric repulsion of the ortho-methyl group.

  • Imine Formation (Equilibrium): Stir at Room Temperature (RT) for 30–60 minutes.

    • Observation: A slight color change or warming indicates hemiaminal/imine formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Note: STAB is a mild hydride source and will not reduce the aldehyde significantly faster than the imine.

  • Reaction Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

    • Target: Disappearance of aldehyde (

      
       in 20% EtOAc/Hex) and appearance of amine (often streaks or stays at baseline without NH3 modification).
      
  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to quench borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Secondary Protocol: Titanium-Mediated Reductive Amination

Recommended for weakly nucleophilic amines (e.g., anilines) or if Protocol A results in low conversion due to the ortho-methyl steric block.

Mechanism:


 acts as a strong Lewis Acid and a dehydrating agent, shifting the equilibrium toward the imine irreversibly.

Step-by-Step Procedure:

  • Complexation: In a dry vial, combine the aldehyde (1.0 equiv) and amine (1.1 equiv) neat (no solvent) or in minimal dry THF.

  • Titanium Addition: Add Titanium(IV) isopropoxide (1.25 equiv) dropwise.

    • Visual: The mixture often becomes viscous and changes color (yellow/orange) immediately.

  • Incubation: Stir the neat mixture at RT for 1–2 hours.

    • Why? This forces the sterically hindered carbonyl to condense with the amine.

  • Dilution & Reduction: Dilute with absolute Ethanol (or Methanol). Add Sodium Borohydride (

    
    )  (1.5 equiv) carefully (gas evolution).
    
  • Workup (Titanium Crash): Add 1N NaOH or water. A heavy white precipitate (

    
    ) will form. Filter through a Celite pad. Wash the pad with EtOAc.
    

Troubleshooting & Logic Tree

Use this decision tree to navigate experimental hurdles.

Troubleshooting Start Start Protocol A (STAB/DCE) Check LCMS Check @ 4 Hours Start->Check Success Product Formed >90% Check->Success Yes Fail1 Aldehyde Remains (No Imine) Check->Fail1 No Reaction Fail2 Alcohol Byproduct (Direct Reduction) Check->Fail2 Wrong Product Sol1 Switch to Protocol B (Ti(OiPr)4) Fail1->Sol1 Steric Block Sol2 Add Molecular Sieves or Pre-form Imine Fail2->Sol2 Imine Unstable

Figure 2: Decision matrix for reaction optimization. Protocol B (Titanium) is the specific cure for the "Steric Block" caused by the ortho-methyl group.

Safety & Handling

  • 2-Methyl-5-(trifluoromethoxy)benzaldehyde:

    • Skin/Eye Irritant: The

      
       group increases lipophilicity, facilitating skin absorption. Wear double nitrile gloves.
      
    • Air Sensitivity: Store under inert gas to prevent oxidation to the benzoic acid.

  • Sodium Triacetoxyborohydride (STAB):

    • Releases Acetic Acid upon hydrolysis. Avoid contact with strong oxidizers.

    • Gas Evolution: Releases hydrogen gas (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) upon quenching. Ensure adequate ventilation.[5][6]
      

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][7][8] J. Org.[2][3][4][9] Chem.1996 , 61, 3849–3862.[2][3][4][7][8] [Link]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1][9] J. Org.[2][3][4][9] Chem.1990 , 55, 2552–2554.[9] [Link]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[7] J. Am. Chem. Soc.1971 , 93, 2897–2904. [Link]

Sources

Precision Oxidation Protocols: Converting 2-Methyl-5-(trifluoromethoxy)benzaldehyde to Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The conversion of 2-Methyl-5-(trifluoromethoxy)benzaldehyde (Substrate 1 ) to 2-Methyl-5-(trifluoromethoxy)benzoic acid (Target 2 ) presents a classic chemoselectivity problem in organic synthesis. The target molecule contains two oxidizable sites:

  • The Aldehyde (-CHO) : The desired site of oxidation (

    
     C-H bond).
    
  • The Benzylic Methyl (-CH

    
    ) : A site susceptible to over-oxidation to a carboxylic acid (forming a phthalic acid derivative) or an aldehyde under harsh conditions (e.g., KMnO
    
    
    
    , Chromic acid).

The Solution: To ensure high fidelity and yield, we must utilize oxidants that operate via mechanisms distinct from Hydrogen Atom Transfer (HAT) at benzylic positions. We select the Pinnick Oxidation (Chlorite oxidation) as the primary "Gold Standard" protocol due to its mild nature and exclusive selectivity for aldehydes. A secondary, metal-free Oxone® Oxidation protocol is provided for high-throughput or green chemistry applications.

Chemical Context:

  • Electronic Effect: The -OCF

    
     group is strongly electron-withdrawing (Hammett 
    
    
    
    ). This increases the electrophilicity of the aldehyde carbonyl, generally accelerating nucleophilic attack by the oxidant.
  • Steric Effect: The ortho-methyl group provides moderate steric bulk but typically does not inhibit the attack of small oxidants like chlorite.

Primary Protocol: The Pinnick Oxidation (Gold Standard)

This protocol utilizes sodium chlorite (NaClO


) under mild acidic conditions.[1][2] It is the most reliable method for lab-scale synthesis (1g – 50g) because it completely avoids benzylic oxidation.
Mechanism & Rationale

The active oxidant is chlorous acid (HClO


).[1][2][3] The reaction produces hypochlorous acid (HOCl) as a byproduct, which is a potent, non-selective oxidant capable of chlorinating the aromatic ring or oxidizing the methyl group.
  • Critical Control: We utilize 2-methyl-2-butene as a scavenger.[2][4] It reacts rapidly with HOCl to form a chlorohydrin, protecting the substrate.

Reagents & Materials
ReagentEquiv.[2][5][6][7]RoleNotes
Substrate 1 1.0ReactantMW: 204.15 g/mol
NaClO

(80%)
1.5 - 2.0OxidantDissolve in water freshly.
NaH

PO

1.5BufferMaintains pH ~3-4.
2-Methyl-2-butene 10.0ScavengerHigh volatility; keep cold.
t-BuOH / THF -SolventSolubilizes lipophilic -OCF

substrate.
Step-by-Step Methodology

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Substrate 1 (1.0 equiv) in a mixture of t-BuOH and THF (3:1 ratio).

    • Note: The -OCF

      
       group increases lipophilicity. THF ensures complete solubility compared to pure t-BuOH.
      
  • Add 2-methyl-2-butene (10.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Oxidant Preparation & Addition

  • Prepare an aqueous solution containing NaClO

    
      (1.5 equiv) and NaH
    
    
    
    PO
    
    
    (1.5 equiv) in water (approx. 3 mL water per mmol of substrate).
  • Add this aqueous solution dropwise to the organic substrate mixture over 15–30 minutes.

    • Visual Cue: The solution may turn pale yellow.

    • Safety: Do not allow the temperature to rise significantly; mild exotherm is possible.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 2–4 hours.

  • TLC/HPLC Monitoring:

    • TLC: Eluent 20% EtOAc/Hexanes. The aldehyde (high R

      
      ) should disappear; the acid (low R
      
      
      
      , streaks) will appear.
    • HPLC: Monitor the disappearance of the aldehyde peak (approx. 220 nm).

Step 4: Workup & Isolation

  • Quench: Add saturated aqueous Na

    
    SO
    
    
    
    (sodium sulfite) solution (approx. 1 mL/mmol) to destroy excess oxidants. Stir for 10 minutes.
  • Acidification: Carefully acidify the mixture to pH ~2 using 1M HCl.

    • Caution: Gas evolution (SO

      
      ) may occur if excess sulfite is present.
      
  • Extraction: Extract the mixture with Ethyl Acetate (3x).

    • Note: The -OCF

      
       group makes the acid quite lipophilic; it extracts easily.
      
  • Washing: Wash combined organics with water (1x) and brine (1x).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Step 5: Purification

  • The crude product is usually pure enough (>95%).

  • Recrystallization: If necessary, recrystallize from Hexanes/EtOAc or Heptane/Toluene. The ortho-methyl group disrupts planarity slightly, aiding solubility in hydrocarbons.

Secondary Protocol: Oxone® Oxidation (Green/Scalable)

For larger scales or when chlorinated waste is a concern, Oxone (Potassium peroxymonosulfate) in DMF is a robust alternative.

Reagents
  • Substrate 1 : 1.0 equiv.[2]

  • Oxone® : 1.2 equiv.

  • DMF : Solvent (0.2 M concentration).

Methodology
  • Dissolve Substrate 1 in DMF at room temperature.

  • Add Oxone® solid in one portion.

  • Stir at room temperature for 3–6 hours.

  • Workup: Pour the reaction mixture into a large excess of Water/Ice . The product often precipitates as a white solid.

  • Filtration: Filter the solid, wash with copious water to remove DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45 °C.

Analytical Validation & QC

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual

H NMR (DMSO-d

)

~13.0 (br s, 1H, -COOH)

~2.5 (s, 3H, Ar-CH

)No aldehyde peak at

10.0
400 MHz NMR

F NMR

~ -57 to -59 ppm (s, 3F, -OCF

)
Fluorine NMR
HPLC Purity > 98.0% (a/a)C18 Column, MeCN/H

O + 0.1% TFA

Key Identification Markers:

  • Disappearance: Aldehyde proton singlet (~10.2 ppm).

  • Retention: Methyl singlet (~2.6 ppm) and OCF

    
     signal.
    
  • Shift: The aromatic protons ortho to the carbonyl will shift downfield slightly due to the increased electron-withdrawing nature of the acid vs. the aldehyde.

Visualized Workflows

Figure 1: Pinnick Oxidation Workflow

PinnickWorkflow Start Start: 2-Methyl-5-(trifluoromethoxy)benzaldehyde Solubilization Solubilization (t-BuOH/THF + 2-Methyl-2-butene) Start->Solubilization Addition Addition at 0°C Dropwise over 30 mins Solubilization->Addition OxidantPrep Prepare Oxidant (NaClO2 + NaH2PO4 in Water) OxidantPrep->Addition Add Reaction Reaction RT, 2-4 Hours Addition->Reaction Check QC Check (TLC/HPLC) Aldehyde consumed? Reaction->Check Check->Reaction No (Extend Time) Quench Quench Sat. Na2SO3, then Acidify (pH 2) Check->Quench Yes Extraction Extraction & Isolation (EtOAc, Wash, Dry) Quench->Extraction Product Target: 2-Methyl-5-(trifluoromethoxy)benzoic acid Extraction->Product

Caption: Step-by-step decision matrix for the Pinnick oxidation protocol.

Figure 2: Selectivity Mechanism

Mechanism Substrate Aldehyde (-CHO) Intermediate Hemiacetal Intermediate Substrate->Intermediate + HClO2 Transition Pericyclic Transition State Intermediate->Transition H-transfer Product Carboxylic Acid (-COOH) Transition->Product - HOCl Methyl Ortho-Methyl (-CH3) Methyl->Methyl Unreactive (Steric/Electronic protection)

Caption: Mechanistic pathway highlighting the selective oxidation of the aldehyde moiety while preserving the methyl group.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[1][4] Acta Chemica Scandinavica, 27, 888–890. Link

  • Pinnick, H. W., & Kraus, G. A. (1980). Oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 45(24), 4825–4830. Link

  • Raatikainen, O. J., & Purcell, T. A. (2010). Process for the preparation of benzoic acid derivatives. Patent WO2010121345. (General context for substituted benzoic acid synthesis).
  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Methyl-5-(trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern medicinal chemistry, 2-Methyl-5-(trifluoromethoxy)benzaldehyde represents a "privileged scaffold." It combines three critical features for drug design:

  • The Trifluoromethoxy Group (-OCF₃): A lipophilic bioisostere of the methoxy group. It enhances metabolic stability (blocking Phase I oxidation) and membrane permeability while exerting a unique electronic pull (

    
    ).
    
  • The Ortho-Methyl Group: Provides conformational restriction (increasing selectivity) but introduces significant steric challenges during catalysis.

  • The Aldehyde Handle: A versatile electrophile for downstream diversification (reductive amination, olefination) or direct C-H functionalization.

This guide details the Palladium-Catalyzed Cross-Coupling of halogenated derivatives of this scaffold. The primary challenge addressed here is coupling to the aromatic ring without compromising the sensitive aldehyde (via decarbonylation) or succumbing to the steric hindrance of the ortho-methyl group.

Chemo-Structural Analysis: The "Push-Pull" Challenge

Successful coupling requires understanding the electronic and steric environment of the substrate.

Electronic Profile

The -OCF₃ group is inductively electron-withdrawing but capable of weak


-donation. In the context of oxidative addition (the first step of the Pd cycle):
  • Effect: It lowers the electron density of the aromatic ring, facilitating the oxidative addition of Pd(0) into the C-Halide bond compared to a simple toluene derivative.

  • Risk: The aldehyde group is also electron-withdrawing.[1] A highly electron-deficient ring can be prone to homocoupling or dehalogenation if the catalytic cycle stalls.

Steric Profile (The Ortho-Effect)

The 2-Methyl group is the critical kinetic bottleneck.

  • Problem: It hinders the approach of the palladium-ligand complex, particularly during the transmetallation and reductive elimination steps.

  • Solution: Standard ligands (like PPh₃) often fail.[2] Dialkylbiaryl phosphines (Buchwald Ligands) such as SPhos or XPhos are required to create a "pocket" that accommodates the ortho-methyl group while accelerating reductive elimination.

Visual Workflow: Strategic Derivatization

The following diagram outlines the standard workflow for functionalizing this scaffold.

Workflow Start Scaffold: 2-Methyl-5-(trifluoromethoxy) benzaldehyde Halogenation Step 1: Halogenation (Br/I installation) Start->Halogenation Electrophilic Aromatic Substitution Coupling Step 2: Pd-Catalyzed Cross-Coupling Halogenation->Coupling Ar-X Precursor Product Target: Biaryl/Heteroaryl Library Coupling->Product C-C / C-N Bond Formation Decarb RISK: Decarbonylation (Loss of CHO) Coupling->Decarb High Temp / No CO

Figure 1: Strategic workflow for library generation. Note the critical risk of decarbonylation during the coupling step.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling a halogenated derivative (e.g., 4-bromo-2-methyl-5-(trifluoromethoxy)benzaldehyde) with an aryl boronic acid.

Rationale:

  • Catalyst (Pd(OAc)₂ + SPhos): SPhos is specifically chosen to overcome the steric hindrance of the ortho-methyl group [1].

  • Base (K₃PO₄): Anhydrous phosphate is mild enough to prevent Aldol condensation of the aldehyde but strong enough to activate the boronic acid.

  • Solvent (Toluene/Water): The biphasic system ensures solubility of organic substrates while dissolving inorganic byproducts.

Materials:

  • Substrate: Bromo-2-methyl-5-(trifluoromethoxy)benzaldehyde derivative (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene:Water (10:1 ratio)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes aldehyde oxidation.

  • Solvation: Add degassed Toluene/Water (10:1) via syringe.[1] Concentration should be ~0.2 M relative to the bromide.

  • Reaction: Heat the block to 80°C .

    • Note: Do not exceed 100°C. Higher temperatures significantly increase the rate of Pd-catalyzed decarbonylation (loss of the aldehyde) [2].

  • Monitoring: Monitor via LC-MS. Look for the product mass. If "M-28" (loss of CO) is observed, lower temperature to 60°C and extend time.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

Typical Yield: 75–90% (highly dependent on boronic acid sterics).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Installing an amine (e.g., morpholine, piperazine) onto the scaffold.

Rationale:

  • Ligand (BrettPhos or RuPhos): These precatalysts are essential for coupling amines to electron-deficient, sterically hindered rings.

  • Base (Cs₂CO₃): Stronger bases like NaOtBu are forbidden here as they will trigger side reactions with the aldehyde (Cannizzaro/Aldol). Cesium carbonate is the safe alternative.

Materials:

  • Substrate: Chloro- or Bromo-derivative (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Glovebox/Schlenk: In an inert atmosphere, combine the aryl halide, amine, BrettPhos Pd G3, and Cs₂CO₃.

  • Solvation: Add anhydrous 1,4-Dioxane (0.15 M).

  • Activation: Heat to 90°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Concentrate and purify via flash chromatography.

Technical Deep Dive: The Decarbonylation Trap

The most common failure mode when coupling benzaldehydes is Palladium-Catalyzed Decarbonylation .

Mechanism of Failure

Palladium(II) can insert into the C-H bond of the aldehyde (oxidative addition), followed by migratory extrusion of CO, and reductive elimination. This converts your valuable Benzaldehyde into a useless Benzene derivative (Ar-CHO


 Ar-H) [2].
Mechanistic Pathway Diagram

Decarbonylation Start Active Species: Ar-Pd-X Coordination Aldehyde Coordination (Unwanted) Start->Coordination Steric crowding forces interaction Insertion C-H Insertion (Acyl-Pd-H) Coordination->Insertion High Temp (>100°C) DeCO De-insertion of CO (Ar-Pd-H + CO) Insertion->DeCO Irreversible Dead Product: Ar-H (Defunctionalized) DeCO->Dead Reductive Elimination

Figure 2: The decarbonylation pathway. This side reaction is accelerated by high temperatures and electron-withdrawing groups (like OCF3).

Prevention Strategies[3]
  • Temperature Control: Keep reactions

    
    .
    
  • Ligand Bulk: Extremely bulky ligands (like tBuXPhos ) make the coordination of the aldehyde (Step 2 in diagram) sterically unfavorable, shutting down the pathway.

  • CO Atmosphere (Advanced): Running the reaction under a balloon of CO (1 atm) thermodynamically inhibits the decarbonylation step, though this inhibits the rate of oxidative addition [3].

Data Summary: Ligand Selection Guide

ParameterSPhos XPhos PPh3 BrettPhos
Primary Use Suzuki (Steric Hindrance)Suzuki (General)Basic CouplingAmination
Ortho-Me Tolerance Excellent GoodPoorExcellent
Aldehyde Stability High (Fast reaction)HighLow (Slow reaction)Medium
Rec. Temp 60–80°C80–100°C>100°C (Avoid)80–100°C

References

  • Sterically Demanding Suzuki-Miyaura Coupling

    • Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Journal of the American Chemical Society.[3]

    • Context: Establishes SPhos as the gold standard for ortho-substituted biaryl synthesis.
  • Palladium-Catalyzed Decarbonylation of Benzaldehydes

    • Source: Modak, A., et al. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst.[3][4][5] Chemical Communications.[3][4]

    • Context: Explains the mechanism of CHO loss and temper
  • Electronic Effects of OCF3 Group

    • Source: Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent.
    • Context: Defines the and lipophilic parameters of the OCF3 group relevant to c
  • BenchChem Application Notes

    • Source: BenchChem Protocols.[1]

    • Context: General handling of trifluoromethyl/trifluoromethoxy benzaldehyde deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethoxy)benzaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My yield of 2-Methyl-5-(trifluoromethoxy)benzaldehyde is consistently low. What are the most likely causes and how can I improve it?

Low yields in the synthesis of 2-Methyl-5-(trifluoromethoxy)benzaldehyde can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common methods for this transformation are electrophilic formylation reactions, such as the Vilsmeier-Haack or lithiation-formylation, and the oxidation of the corresponding benzyl alcohol.

Common Synthetic Routes & Potential Pitfalls:

Synthetic RouteCommon Issues Leading to Low YieldRecommended Solutions
Vilsmeier-Haack Formylation Incomplete reaction, side reactions (e.g., polymerization), difficult work-up. The trifluoromethoxy group is electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution.[1][2]Optimize reaction temperature and time; use a milder formylating agent; ensure anhydrous conditions.
Ortho-Lithiation & Formylation Incomplete lithiation, side reactions with the formylating agent (e.g., double addition), moisture sensitivity.[3][4]Use a stronger or more appropriate organolithium reagent; ensure strictly anhydrous conditions; control stoichiometry of the formylating agent.
Oxidation of (2-Methyl-5-(trifluoromethoxy)phenyl)methanol Over-oxidation to the carboxylic acid, incomplete reaction.[5][6][7]Choose a selective oxidizing agent; carefully control reaction temperature and time.
Detailed Troubleshooting & Optimization Protocols:

A. Optimizing the Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings.[8][9] However, the electron-withdrawing nature of the trifluoromethoxy group can make the starting material, 1-methyl-4-(trifluoromethoxy)benzene, less reactive.

  • Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is a relatively weak electrophile.[1][2] If the aromatic ring is not sufficiently activated, the reaction will be slow and incomplete.

  • Experimental Protocol for Optimization:

    • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) to anhydrous N,N-dimethylformamide (DMF, 10 eq., used as both reagent and solvent) at 0 °C with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C.

    • Reaction with Substrate: To the pre-formed Vilsmeier reagent, add a solution of 1-methyl-4-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

    • Temperature & Time Optimization:

      • Initial Condition: Stir the reaction mixture at room temperature for 12-24 hours.

      • If Low Conversion: Gradually increase the temperature to 40-60 °C and monitor the reaction progress by TLC or GC-MS. Be cautious, as higher temperatures can lead to decomposition.

    • Work-up: Cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium acetate. Stir for 1 hour to hydrolyze the iminium salt intermediate.

    • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

B. Enhancing Yield in Ortho-Lithiation and Formylation:

Directed ortho-lithiation is a powerful tool for regioselective formylation.[11][12] The success of this reaction hinges on the choice of the organolithium reagent and the strict exclusion of moisture.

  • Causality: Organolithium reagents are extremely strong bases and nucleophiles, readily reacting with any protic source, including water.[13][14] Incomplete lithiation or reaction with moisture will lead to the recovery of starting material.

  • Experimental Protocol for Optimization:

    • Setup: Assemble a flame-dried, three-neck round-bottom flask with a thermometer, a dropping funnel, and a nitrogen/argon inlet.

    • Lithiation: Dissolve 1-methyl-4-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi, 1.1 eq.) or sec-butyllithium (s-BuLi, 1.1 eq. for potentially more efficient lithiation) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

    • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the lithiated species at -78 °C. It is crucial to add the DMF slowly to avoid a rapid temperature increase and potential side reactions.

    • Quenching & Work-up: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to 0 °C and then quench with a saturated aqueous solution of ammonium chloride.

    • Extraction & Purification: Extract with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by flash column chromatography.

C. Selective Oxidation of (2-Methyl-5-(trifluoromethoxy)phenyl)methanol:

If you are starting from the corresponding benzyl alcohol, the key to high yield is to prevent over-oxidation to the carboxylic acid.

  • Causality: Many common oxidizing agents, especially those in aqueous media, can readily oxidize the intermediate aldehyde to the carboxylic acid.[7]

  • Experimental Protocol for Selective Oxidation:

    • Reagent Choice: Use a mild and selective oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

    • Procedure with PCC: In a fume hood, suspend PCC (1.5 eq.) in anhydrous dichloromethane (DCM). To this suspension, add a solution of (2-Methyl-5-(trifluoromethoxy)phenyl)methanol (1.0 eq.) in DCM dropwise.

    • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

    • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Question 2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity profiles can provide valuable clues about where your synthesis is going astray.

Potential Side Products and Mitigation Strategies:

Synthetic RoutePotential ImpurityFormation MechanismMitigation Strategy
Vilsmeier-Haack Di-formylated productIf the aromatic ring is sufficiently activated and reaction conditions are harsh.Use milder conditions (lower temperature, shorter reaction time).
Ortho-Lithiation (2-Methyl-5-(trifluoromethoxy)phenyl)methanolDouble addition of the organolithium reagent to the initially formed aldehyde.Use a formylating agent less prone to double addition (e.g., N-formylpiperidine); maintain a low reaction temperature (-78 °C).
Oxidation 2-Methyl-5-(trifluoromethoxy)benzoic acidOver-oxidation of the aldehyde.Use a milder oxidizing agent (PCC, DMP); carefully monitor the reaction and stop it once the starting material is consumed.
Visualizing the Lithiation-Formylation Pathway and Side Reaction:

lithiation_formylation A 1-Methyl-4-(trifluoromethoxy)benzene B Lithiation (n-BuLi, -78°C) A->B C Ortho-lithiated Intermediate B->C D Formylation (DMF, -78°C) C->D G Double Addition of Lithiated Intermediate C->G E Desired Product: 2-Methyl-5-(trifluoromethoxy)benzaldehyde D->E E->G Reacts with lithiated intermediate F Side Product: (2-Methyl-5-(trifluoromethoxy)phenyl)methanol G->F

Caption: Lithiation-Formylation Pathway and Potential Side Reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethoxy group in this synthesis?

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[15] This has two main consequences for the synthesis:

  • Deactivation of the Aromatic Ring: It makes the benzene ring less nucleophilic and therefore less reactive towards electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation.[1][2]

  • Directing Group: It is an ortho, para-director for electrophilic substitution, but its deactivating nature often requires more forcing reaction conditions.

Q2: Are there any alternative, milder formylation methods I could try?

Yes, several other formylation methods exist that might offer advantages in terms of mildness and selectivity.

  • Rieche Formylation: This method uses dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ or SnCl₄.[3] It can be effective for moderately deactivated rings.

  • Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid.[16] Due to the toxicity of HCN, this method is less common now but can be effective.

  • Duff Reaction: This is suitable for highly activated aromatic compounds, typically phenols, using hexamethylenetetramine. While not directly applicable to 1-methyl-4-(trifluoromethoxy)benzene, it is a relevant formylation reaction in a broader context.

Q3: How can I effectively purify the final product?

2-Methyl-5-(trifluoromethoxy)benzaldehyde is typically a liquid or a low-melting solid.[17][18][19]

  • Column Chromatography: This is the most common and effective method for purification. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is generally suitable.[10]

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Workflow for Purification Strategy Selection:

purification_strategy A Crude Product B Analyze by TLC/GC-MS A->B C Are impurities significantly different in polarity? B->C E Column Chromatography C->E Yes G Is the product a liquid with a distinct boiling point? C->G No D Is the product a solid? F Recrystallization D->F Yes I Pure Product D->I No E->D F->I H Vacuum Distillation G->H Yes G->I No H->I

Caption: Decision tree for selecting a purification strategy.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Wakefield, B. J. (1995). Organolithium Methods. Academic Press.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. [Link]

  • Google Patents. Preparation methods of 2-(trifluoromethyl)
  • Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, represents one of the most versatile and reliable strategies for the synthesis of arenecarbaldehydes. Science of Synthesis, 25, 1-25.
  • Google Patents. Method for preparing o-trifluoromethyl benzaldehyde. CN104016840A.
  • Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562.
  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Ohsawa, K., Yoshida, M., & Doi, T. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. The Journal of organic chemistry, 78(7), 3438–3444.
  • Google Patents.
  • De La Cruz, J. N., Melchor, J., & Ess, D. H. (2015). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. The Journal of organic chemistry, 80(14), 7245–7253.
  • University of Liverpool. Directed (ortho) Metallation. [Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 1(1), 13.
  • Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, 1983(12), 957-985.
  • Organic Chemistry Explained. (2022, September 29). Preparation of Benzaldehydes, Part 2: From Metalated Arenes [Video]. YouTube. [Link]

  • Wang, Y., Zhang, Y., & Li, W. (2022). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. Journal of Chemical Research, 46(5-6), 461-466.
  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states [Video]. [Link]

  • Shibata, N., Matsnev, A., & Cahard, D. (2010). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups.
  • Chemwonders. (2023, June 4). Gattermann Formylation | Named organic reactions | Organic Chemistry [Video]. YouTube. [Link]

  • Hansen, T. V. (2006). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. University of Oslo.
  • Frontiers in Bioengineering and Biotechnology. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. [Link]

Sources

Overcoming steric hindrance of the ortho-methyl group in 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Reactivity Optimization Document ID: TS-2M5TB-001 Status: Active

Core Directive & Molecular Profile

Welcome to the Technical Support Hub for 2-Methyl-5-(trifluoromethoxy)benzaldehyde . This guide addresses the specific kinetic and thermodynamic challenges posed by the ortho-methyl group in this scaffold.

The Steric-Electronic Paradox

Users often underestimate the reactivity barrier of this molecule.

  • Electronic Activation: The 5-trifluoromethoxy (-OCF

    
    ) group is strongly electron-withdrawing (Hammett 
    
    
    
    ), which theoretically increases the electrophilicity of the aldehyde carbonyl.
  • Steric Deactivation: The ortho-methyl group exerts significant steric pressure (A-value

    
    ), physically blocking the Bürgi-Dunitz trajectory required for nucleophilic attack.
    

The Result: Reactions that work instantly on benzaldehyde (e.g., Schiff base formation, mild oxidations) often stall or require forcing conditions on this substrate.

Troubleshooting Modules

Module A: Reductive Amination Stalls

Symptom: "I am trying to couple this aldehyde with a secondary amine using NaBH(OAc)


, but I see mostly starting material by LCMS after 24 hours."

Root Cause: The ortho-methyl group prevents the initial attack of the amine to form the hemiaminal/iminium intermediate. Without the iminium ion, the hydride source (STAB) has nothing to reduce.

Protocol: Titanium-Mediated Dehydration Do not rely on equilibrium. You must force the imine formation using a Lewis Acid water scavenger.

StepActionTechnical Rationale
1 Mix Reagents Combine Aldehyde (1.0 eq) and Amine (1.1 eq) in dry THF.
2 Activate Add Titanium(IV) isopropoxide [Ti(OiPr)

]
(1.5 eq) neat.
3 Incubate Stir at ambient temperature for 6–12 hours. Monitor disappearance of aldehyde.
4 Reduce Dilute with MeOH (to solubilize borohydride) and add NaBH

(2.0 eq) cautiously.
5 Quench CRITICAL: Quench with 0.1M NaOH or Rochelle's Salt solution. Stir vigorously until the white Ti-emulsion breaks into clear layers.

Why this works: Ti(OiPr)


 acts as a dual Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium to the imine).

ReductiveAmination Start Aldehydes + Amine Stall Equilibrium Stalls (Steric Block) Start->Stall Standard Conditions TiAdd Add Ti(OiPr)4 (Lewis Acid) Start->TiAdd Recommended Imine Titanium-Imine Complex TiAdd->Imine Dehydration Red Add NaBH4 Imine->Red Reduction Product Secondary Amine Red->Product Workup

Figure 1: Decision pathway for overcoming steric stalling in reductive amination.

Module B: Grignard Addition Failures

Symptom: "Reaction with Methylmagnesium bromide gives low yield and a significant amount of the benzyl alcohol (reduction byproduct)."

Root Cause: The ortho-methyl bulk hinders the nucleophilic addition pathway. The Grignard reagent, acting as a base/reducing agent, performs


-hydride transfer (reduction) instead of addition.

Protocol: The Lanthanide Switch (LaCl


·2LiCl) 
Use Knochel’s soluble lanthanide salts to activate the carbonyl and suppress basicity.
  • Preparation: Dissolve anhydrous LaCl

    
    ·2LiCl (1.0 eq) in THF.
    
  • Complexation: Add the aldehyde and stir for 30 mins. The Lanthanide coordinates to the carbonyl oxygen, increasing electrophilicity (activating) while the bulky ligand sphere prevents the "reductive" approach.

  • Addition: Add the Grignard reagent dropwise at 0°C (not -78°C; you need some thermal energy to overcome the steric barrier).

Alternative: Use Organolithiums at -78°C. Being smaller and harder nucleophiles than Grignards, they are less sensitive to steric bulk, though functional group tolerance is lower.

Module C: Sluggish Condensations (Knoevenagel/Aldol)

Symptom: "Knoevenagel condensation with malononitrile is taking 48 hours."

Root Cause: The rate-determining step is the attack of the enolate on the carbonyl. The ortho-methyl group increases the energy of the transition state.

Protocol: Microwave & Catalysis Standard reflux is often insufficient.

  • Solvent: Ethanol or Acetonitrile.

  • Catalyst: Piperidine (5 mol%) + Acetic Acid (5 mol%).

  • Energy: Microwave irradiation at 100°C for 20–40 minutes.

  • Advanced Catalyst: If standard bases fail, use EDDA (Ethylenediamine diacetate) . It acts as a bifunctional catalyst that is particularly effective for hindered aldehydes.

Visualizing the Mechanism

The diagram below illustrates the steric conflict and the "Lewis Acid Bypass" strategy.

StericMechanism Aldehyde 2-Methyl-5-(OCF3)benzaldehyde StericBlock Ortho-Methyl Group (Steric Shield) Aldehyde->StericBlock Activated Activated Complex (C=O bond lengthened) Aldehyde->Activated Coordination DirectAttack Direct Attack (High Energy Barrier) StericBlock->DirectAttack Nucleophile Nucleophile (Nu-) Nucleophile->DirectAttack Blocked Path Product Addition Product Nucleophile->Product LewisAcid Lewis Acid (Ti4+, La3+) LewisAcid->Activated Activated->Product Facilitated Attack (Lower Ea)

Figure 2: The ortho-methyl group blocks direct attack. Lewis Acids (Ti, La) activate the carbonyl, lowering the activation energy required to bypass the steric shield.

Frequently Asked Questions (FAQ)

Q: Is the trifluoromethoxy group stable to strong bases like n-BuLi? A: Generally, yes. The -OCF


 group is robust. However, avoid extremely high temperatures (>0°C) with organolithiums to prevent potential elimination of fluoride (benzyne pathway), although this is rare without an ortho-hydrogen to the leaving group.

Q: My product is an oil, but the literature says it's a solid. Why? A: The ortho-methyl group disrupts crystal packing, often leading to "oiling out."

  • Fix: Use a seed crystal if available.

  • Fix: Triturate with cold pentane or hexanes.

  • Fix: High vacuum (>0.1 mbar) for 12 hours is often required to remove trace solvent which acts as a plasticizer.

Q: Can I use this aldehyde in a Suzuki coupling? A: Yes, but be careful. The aldehyde is sensitive to oxidation. If you are coupling a boronic acid to a halogen elsewhere on the ring (hypothetically), protect the aldehyde as an acetal first. The steric bulk does not significantly hinder the aldehyde's stability, but it does make acetal formation slower (requires longer reflux with Dean-Stark).

References

  • Bhattacharjya, G., et al. (2006). "Solvent free Lewis acid catalyzed vinylogous condensation." Arkivoc, 2006(10), 152-161. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Krasavin, M., et al. (2015). "Knoevenagel condensation of aromatic aldehydes with active methylene compounds."[2] Tetrahedron Letters, 56(45), 6180-6183. (General protocol for hindered aldehydes).

  • Mattson, A. E., et al. (2006). "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry, 71(10), 3804–3807. Link

  • Sigma-Aldrich. "2-Methyl-5-(trifluoromethyl)benzaldehyde Product Sheet." (Analogous chemistry data). Link

Sources

Minimizing side reactions during oxidation of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Methyl-5-(trifluoromethoxy)benzaldehyde . It prioritizes chemoselectivity to preserve the ortho-methyl group while efficiently oxidizing the aldehyde.

Topic: Minimizing Side Reactions during Oxidation of 2-Methyl-5-(trifluoromethoxy)benzaldehyde to 2-Methyl-5-(trifluoromethoxy)benzoic acid.

Executive Summary & Chemical Context

The Challenge: Oxidizing the aldehyde moiety at C1 without affecting the benzylic methyl group at C2 or the trifluoromethoxy group at C5.

  • Substrate Analysis:

    • Aldehyde (-CHO): The target for oxidation.[1][2][3][4][5][6]

    • Ortho-Methyl (-CH3): Susceptible to benzylic oxidation (forming phthalic acid derivatives) if strong oxidants (e.g., KMnO₄, CrO₃) are used without strict control.

    • Meta-Trifluoromethoxy (-OCF₃): Electron-withdrawing. It deactivates the ring toward Electrophilic Aromatic Substitution (EAS) but makes the aldehyde carbon more electrophilic, facilitating hydration (a necessary step in mild oxidation mechanisms).

The Solution: The Pinnick (Lindgren) Oxidation is the "Gold Standard" for this transformation. It utilizes Sodium Chlorite (NaClO₂) under mild acidic conditions.[4][7] It is chemoselective for aldehydes and leaves benzylic C-H bonds and the -OCF₃ moiety intact.

Primary Protocol: The Buffered Pinnick Oxidation

Recommended for high purity and prevention of benzylic over-oxidation.

Reagents & Setup
  • Substrate: 2-Methyl-5-(trifluoromethoxy)benzaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂, 80% purity) (1.5 – 2.0 equiv)

  • Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.5 equiv)

  • Scavenger (CRITICAL): 2-Methyl-2-butene (10 – 15 equiv) or Resorcinol (1.5 equiv)

  • Solvent: t-Butanol / Water (3:1 ratio) or THF / Water (if solubility is an issue).

Step-by-Step Workflow
  • Solubilization: Dissolve the aldehyde and the scavenger (2-methyl-2-butene) in the organic solvent (t-BuOH or THF).

    • Technical Note: The scavenger must be present before the oxidant is added.

  • Buffer Preparation: Dissolve NaH₂PO₄ in the water portion.

  • Oxidant Preparation: Dissolve NaClO₂ in a minimal amount of water.

  • Controlled Addition: Cool the reaction mixture to 0 °C. Add the oxidant solution and buffer solution dropwise simultaneously (or oxidant added to buffered mixture) over 30–60 minutes.

    • Why: Exothermic control and prevention of chlorine dioxide gas evolution.

  • Monitoring: Stir at 0 °C to Room Temperature (RT) for 2–4 hours. Monitor via TLC or HPLC.

  • Quenching: If unreacted oxidant remains, quench with sodium sulfite (Na₂SO₃).

  • Isolation: Acidify to pH 2–3 with HCl (1N) to precipitate the benzoic acid product or extract with Ethyl Acetate.

Mechanism & Troubleshooting Logic (The "Why")

The "Chlorine Trap" Mechanism

In the Pinnick oxidation, Chlorous Acid (HClO₂) oxidizes the aldehyde and generates Hypochlorous Acid (HOCl) as a byproduct.[4][8][9]

  • The Risk: HOCl is a potent electrophilic chlorinating agent. Without a scavenger, it will attack the aromatic ring (EAS), likely at the position para to the -OCF₃ group or ortho to the -CH₃, leading to chlorinated impurities.

  • The Fix: 2-Methyl-2-butene acts as a "chlorine sink," reacting with HOCl to form a volatile chloro-hydrin, protecting the aromatic ring.

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential failure points.

OxidationPathway cluster_legend Legend Start Substrate: 2-Methyl-5-(OCF3)benzaldehyde Pinnick Reagent: NaClO2 / NaH2PO4 Start->Pinnick KMnO4 Alternative: KMnO4 / Strong Oxidant Start->KMnO4 Intermed Intermediate: Hypochlorous Acid (HOCl) Generated Pinnick->Intermed Oxidative Fragmentation Scavenger Is Scavenger (2-methyl-2-butene) Present? Intermed->Scavenger Success Target Product: 2-Methyl-5-(OCF3)benzoic acid (>90% Yield) Scavenger->Success YES (HOCl Trapped) Fail_Cl Side Reaction A: Ring Chlorination (Impurity) Scavenger->Fail_Cl NO (HOCl attacks Ring) Fail_Ox Side Reaction B: Benzylic Oxidation (Phthalic Acid deriv.) KMnO4->Fail_Ox Attacks Methyl Group key Green Path = Optimal Protocol Red Path = Common Failure Mode

Caption: Reaction pathway analysis showing the critical role of the scavenger in preventing chlorination and the risk of using strong oxidants.

Troubleshooting FAQ

Q1: I am seeing a "M+34" mass peak impurity in my LC-MS. What is it?

Diagnosis: This indicates monochlorination of your product (Atomic mass of Cl ≈ 35, replacing H (1) gives +34). Root Cause: Insufficient scavenger (2-methyl-2-butene) or the scavenger evaporated before the oxidant was added (it is volatile). Corrective Action:

  • Ensure 2-methyl-2-butene is added before NaClO₂.

  • Increase scavenger equivalents to 15–20 eq.

  • Keep the reaction temperature at 0 °C to prevent scavenger evaporation.

  • Alternatively, use Resorcinol (1.5 equiv) as a non-volatile scavenger, though it may complicate workup.

Q2: The reaction has stalled with 20% aldehyde remaining.

Diagnosis: Incomplete oxidation due to pH drift or oxidant decomposition. Root Cause:

  • pH: If the pH rises above 5, the concentration of the active oxidant (HClO₂) drops.

  • Decomposition: NaClO₂ degrades over time. Corrective Action:

  • Check pH; if >5, add more NaH₂PO₄ buffer.

  • Add a second portion of NaClO₂ (0.5 equiv) dissolved in water.

  • Ensure vigorous stirring; the reaction is biphasic (organic/aqueous).

Q3: Can I use Potassium Permanganate (KMnO₄) instead?

Technical Advice: Not Recommended. Reasoning: While KMnO₄ is a strong oxidant, it lacks the chemoselectivity of chlorite. The ortho-methyl group is benzylic and electron-rich relative to the -OCF₃ substituted positions. KMnO₄ poses a high risk of oxidizing the methyl group to a carboxylic acid (yielding a phthalic acid derivative) or an alcohol. Exception: If you must use KMnO₄, use Phase Transfer Catalysis (PTC) conditions (e.g., TBAHS in DCM/Water) at 0 °C to limit the oxidizing power to the organic phase, but yield loss is still likely.

Q4: Is the -OCF3 group stable to these conditions?

Answer: Yes. The trifluoromethoxy group is chemically robust. It is generally stable to:

  • Acids: Stable in the mild acidic buffer of Pinnick oxidation.

  • Oxidants: Stable to NaClO₂, KMnO₄, and CrO₃.

  • Bases: Stable to mild workup bases (NaHCO₃).

  • Warning: Avoid strong Lewis acids (e.g., AlCl₃, BBr₃) which can cleave the O-CF₃ bond.

Data Summary: Oxidant Comparison

OxidantSelectivity (Aldehyde vs. Methyl)Risk of Side ReactionsSuitability
NaClO₂ (Pinnick) High Low (if scavenger used)Optimal
KMnO₄ (Aqueous) LowHigh (Benzylic oxidation)Poor
Jones Reagent (CrO₃) ModerateModerate (Acid sensitive groups)Caution
Ag₂O (Silver Oxide) HighLow (Expensive)Good Alternative
H₂O₂ / Catalyst VariableHigh (Baeyer-Villiger risk)Poor

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[7] Acta Chemica Scandinavica, 27, 888.

  • Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. (Establishes 2-methyl-2-butene scavenger).[8]

  • Raunier, N., et al. (2022). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions.[10] Green Chemistry. (Discussion on aerobic alternatives).

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (Stability of -OCF3 group).

Sources

Solving solubility issues of 2-Methyl-5-(trifluoromethoxy)benzaldehyde in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Solving Solubility Issues of 2-Methyl-5-(trifluoromethoxy)benzaldehyde in Polar Solvents

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the physicochemical properties of novel compounds is a critical step in research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive, experience-driven resource for overcoming the solubility challenges associated with 2-Methyl-5-(trifluoromethoxy)benzaldehyde. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule: Physicochemical Profile & Solubility Challenges

Before attempting to dissolve a compound, it is imperative to understand its inherent structural and chemical properties. 2-Methyl-5-(trifluoromethoxy)benzaldehyde possesses a unique combination of functional groups that dictate its behavior in polar solvents.

The molecule's structure consists of a benzene ring substituted with a methyl group (-CH₃), an aldehyde group (-CHO), and a trifluoromethoxy group (-OCF₃). The aromatic ring and the methyl group are nonpolar, contributing to hydrophobicity. The trifluoromethoxy group, while containing electronegative fluorine atoms, is also highly lipophilic and significantly increases the compound's tendency to partition into nonpolar environments. The aldehyde group offers a site for potential hydrogen bonding with protic solvents, but its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule[1].

This structural composition leads to the primary challenge: low intrinsic solubility in highly polar solvents like water . While lower members of aldehydes can be miscible with water, solubility decreases rapidly as the size of the nonpolar carbon structure increases[2][3].

Table 1: Physicochemical Properties of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Property Value Source
Molecular Formula C₉H₇F₃O [4][5]
Molecular Weight 188.15 g/mol [4]
Physical Form Solid or Liquid [4][5]

| Key Structural Features | Aromatic ring, aldehyde, methyl group, trifluoromethoxy group | N/A |

Note: There are conflicting reports on the physical state of this compound at room temperature. It is crucial to visually inspect your material.

Section 2: Troubleshooting Workflow for Dissolution

Encountering solubility issues can be a significant bottleneck. This section provides a logical, step-by-step troubleshooting guide to systematically address and solve these challenges.

Solubility_Troubleshooting_Workflow start Start: Undissolved Compound in Polar Solvent check_purity Q: Is the compound pure? Impurity can affect solubility. start->check_purity direct_dissolution Strategy 1: Optimize Direct Dissolution (Heat & Agitation) check_purity->direct_dissolution Yes cosolvency Strategy 2: Co-Solvency Introduce a miscible organic solvent. direct_dissolution->cosolvency Fails success Result: Solubilized Compound direct_dissolution->success Succeeds excipients Strategy 3: Use Solubilizing Excipients (Cyclodextrins, Surfactants) cosolvency->excipients Fails cosolvency->success Succeeds excipients->success Succeeds failure Re-evaluate solvent system or consider alternative strategies (e.g., formulation as suspension). excipients->failure Fails

Caption: Encapsulation of a hydrophobic molecule within a cyclodextrin host.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

How to Proceed:

  • Prepare a CD Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your desired aqueous solvent.

  • Add the Compound: Add the 2-Methyl-5-(trifluoromethoxy)benzaldehyde to the CD solution.

  • Facilitate Complexation: Stir or shake the mixture, sometimes with gentle heating, for several hours to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: Centrifuge or filter the solution to remove any remaining undissolved solid. The clear supernatant contains the solubilized compound. A study on a similar aromatic aldehyde enhanced its aqueous solubility by approximately 5 times using an HP-β-CD binary system.[6]

Q3: Can I improve solubility simply by heating the solution?

Heating can be a viable method, but its effectiveness depends on the thermodynamics of dissolution.

Strategy: Temperature Adjustment

The Principle: For most solids dissolving in a liquid, the process is endothermic, meaning it requires an input of energy. In these cases, increasing the temperature will increase solubility.[7][8] However, if the process is exothermic (releases heat), increasing the temperature will decrease solubility.[7]

How to Proceed:

  • Incremental Heating: Gently warm your solvent while stirring and slowly adding the compound.

  • Monitor for Dissolution: Observe the temperature at which the compound fully dissolves.

  • Cool Down Slowly: It is critical to cool the solution slowly back to your working temperature (e.g., room temperature). Rapid cooling can cause the compound to precipitate out, potentially in an amorphous or less stable form.

  • Check for Stability: Be aware that aromatic aldehydes can be susceptible to degradation or oxidation at elevated temperatures.[9] Always check for compound stability after heating.

Trustworthiness Check: A supersaturated solution created by heating can be unstable. Before using it in an experiment, let it sit at the final working temperature for a period to ensure no precipitation occurs.

Section 4: Detailed Experimental Protocols

This section provides standardized, step-by-step protocols for the key techniques discussed.

Protocol 1: Gravimetric Determination of Solubility (Shake-Flask Method)

This protocol allows you to quantify the solubility of the compound in a specific solvent system.

  • Preparation: To a series of sealed vials, add a known volume of your chosen solvent system (e.g., 2 mL of phosphate-buffered saline).

  • Addition of Solute: Add an excess amount of 2-Methyl-5-(trifluoromethoxy)benzaldehyde to each vial. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25°C) and agitate for 24-48 hours to ensure the solution is fully saturated.

  • Separation: Allow the vials to stand, letting the excess solid settle. Carefully withdraw a known volume of the clear supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

  • Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.

  • Calculation: Weigh the vial containing the dried solute. The mass of the dissolved compound is the final weight minus the initial weight of the vial. Calculate the solubility in mg/mL or mol/L. This method is a standard for determining water solubility.[10]

Protocol 2: Co-solvent Screening Workflow
  • Prepare Stock Solution: Dissolve a known high concentration of 2-Methyl-5-(trifluoromethoxy)benzaldehyde in 100% DMSO (e.g., 50 mg/mL).

  • Set Up Dilution Plate: In a 96-well plate, add your target aqueous buffer to each well.

  • Serial Dilution: Add a small volume of the DMSO stock to the first well and mix thoroughly. Perform a serial dilution across the plate.

  • Visual Inspection: Incubate the plate at the desired temperature for 1-2 hours. Inspect each well for signs of precipitation (cloudiness or visible particles).

  • Identify Solubility Limit: The highest concentration that remains clear is your approximate solubility limit in that specific DMSO/aqueous buffer ratio.

Section 5: Stability Considerations

Aromatic aldehydes can be prone to oxidation, converting the aldehyde group to a less active or inactive carboxylic acid.[9]

  • Oxygen Sensitivity: When in solution, especially for long-term storage, exposure to air can lead to oxidation. It is advisable to prepare solutions fresh. If storage is necessary, consider purging the vial with an inert gas like nitrogen or argon.

  • pH Stability: While pH modification is not a primary solubilization strategy for this non-ionizable compound, extreme pH values (highly acidic or basic) can catalyze degradation or side reactions like aldol condensation if other reactive species are present.[2][11]

  • Light Sensitivity: Some aromatic compounds are light-sensitive. Storing both the solid material and solutions in amber vials or protected from light is a good laboratory practice.

By understanding the chemical nature of 2-Methyl-5-(trifluoromethoxy)benzaldehyde and applying these systematic troubleshooting strategies, you can effectively overcome solubility hurdles and proceed with your research confidently.

References

  • Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2635-2647. [Link]

  • Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Kumar, L., & Verma, S. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]

  • Abdulmalik, O., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals, 14(9), 899. [Link]

  • Ahmed, S., et al. (2024). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research, 11(1). [Link]

  • Wang, Z., et al. (2019). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. ResearchGate. [Link]

  • Almeida, S. S., & Monte, M. J. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 29(8), 1795. [Link]

  • Tahseen, M. (2016). How can we resolve solubility of insoluble organic synthetic compounds? ResearchGate. [Link]

  • Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57545. [Link]

  • Patel, N., & Lalwani, A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 8(5), 47-57. [Link]

  • LibreTexts Chemistry. (2023). Temperature Effects on Solubility. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Black, S. N., & Collier, E. A. (2019). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 23(8), 1755-1759. [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • LibreTexts Chemistry. (2023). Properties of Aldehydes and Ketones. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the palladium-catalyzed cross-coupling reactions of 2-Methyl-5-(trifluoromethoxy)benzaldehyde. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on the critical parameter of temperature and its interplay with other reaction variables to help you achieve optimal outcomes in your synthetic endeavors.

The trifluoromethoxy group in your substrate significantly influences its electronic properties, making careful optimization of reaction conditions, particularly temperature, essential for success. This guide will walk you through the nuances of temperature control for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Section 1: Suzuki-Miyaura Coupling Temperature Optimization

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. However, achieving high yields with functionalized benzaldehydes requires a delicate balance of thermal energy to drive the reaction forward without promoting unwanted side reactions.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling involving an aryl bromide or iodide precursor to 2-Methyl-5-(trifluoromethoxy)benzaldehyde?

A1: For most Suzuki-Miyaura couplings with aryl bromides, a starting temperature in the range of 80-100 °C is a well-established and effective starting point.[1][2] This temperature range typically provides sufficient thermal energy to facilitate the catalytic cycle without causing rapid catalyst decomposition. If you are using a more reactive aryl iodide, you may be able to achieve good results at a lower temperature, potentially starting around 65 °C.[3] Conversely, less reactive aryl chlorides often require higher temperatures and more specialized catalyst systems.[4]

Q2: My Suzuki reaction is sluggish and shows incomplete conversion of the starting material. Should I simply increase the temperature?

A2: Increasing the temperature is a logical first step for a sluggish reaction, as it can increase the rate of the catalytic cycle.[1] However, this should be done cautiously and systematically. An incremental increase of 10-20 °C can often improve conversion. Before raising the heat, it's crucial to ensure other parameters are optimized:

  • Inert Atmosphere: Oxygen can deactivate your Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of argon or nitrogen.

  • Reagent Purity: Ensure your solvent is anhydrous and the base is of high quality.[1] Water can interfere with the boronic acid and the catalytic cycle.

  • Catalyst/Ligand Choice: If a modest temperature increase doesn't help, consider if your catalyst and ligand system is active enough for this specific transformation. Modern Buchwald-type precatalysts are often more efficient than traditional sources like Pd(PPh₃)₄.[1]

Q3: I'm observing significant byproduct formation, such as homocoupling of my boronic acid or dehalogenation of my benzaldehyde starting material. Could the temperature be too high?

A3: Yes, excessive temperature is a common cause of increased side reactions.[1][5]

  • Homocoupling: High temperatures can accelerate the undesired coupling of two boronic acid molecules.

  • Dehalogenation: This side reaction, where the halide is replaced by a hydrogen atom, can also be favored at elevated temperatures.[5]

  • Catalyst Decomposition: At very high temperatures, the palladium catalyst can decompose into inactive palladium black, which will stall the reaction.[1]

If you observe these issues, reducing the reaction temperature is a critical troubleshooting step. Running the reaction at the lowest effective temperature for the shortest time necessary can minimize these pathways.[5]

Troubleshooting Temperature-Related Issues in Suzuki-Miyaura Coupling
Symptom Potential Cause (Temperature-Related) Suggested Action
Low or No Conversion Temperature too low, insufficient activation energy.Increase temperature incrementally (e.g., in 10 °C steps). Verify degassing and reagent purity first.[1]
Reaction Stalls Catalyst decomposition due to excessive heat.Decrease the reaction temperature. Consider a more thermally stable ligand or precatalyst.
High Levels of Dehalogenation Reaction temperature is too high, favoring the dehalogenation pathway.[5]Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.[5]
Boronic Acid Homocoupling Temperature is too high, promoting oxidative coupling of the boronic acid.Lower the reaction temperature. Ensure a rigorously oxygen-free environment.[1]
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of a halogenated precursor of 2-Methyl-5-(trifluoromethoxy)benzaldehyde with an arylboronic acid.

  • To a dry Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[1]

  • Add the palladium catalyst (e.g., XPhos Pd G2, 1-3 mol%) and ligand (if not using a precatalyst).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O) via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., start at 90 °C ) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Typical reaction times are 4-24 hours.[2]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine before purification.

Diagram: Suzuki Coupling Troubleshooting Logic

G start Reaction Issue: Low Yield or Byproducts q1 Is conversion low/stalled? start->q1 q2 Are dehalogenation or homocoupling byproducts observed? q1->q2 No a1_yes Increase Temp by 10-20°C q1->a1_yes Yes a2_yes Decrease Temp by 10-20°C q2->a2_yes Yes a2_no Re-evaluate Catalyst/Ligand System q2->a2_no No a1_no Check Reagents & Degassing a1_yes->a1_no If no improvement

Caption: Troubleshooting workflow for temperature optimization in Suzuki coupling.

Section 2: Buchwald-Hartwig Amination Temperature Optimization

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Temperature is a critical parameter that must be optimized in concert with the base and ligand to accommodate the diverse reactivity of amine nucleophiles.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What is a typical temperature range for a Buchwald-Hartwig amination?

A1: The most common temperature range for Buchwald-Hartwig couplings is between 80-110 °C .[6][7] This range is generally effective for a variety of aryl halides and amines. However, the optimal temperature is highly dependent on the other reaction components. Some highly active catalyst systems can facilitate reactions at temperatures as low as 40 °C or even room temperature, particularly for sensitive substrates.[7]

Q2: My C-N coupling yield is low. How does temperature relate to my choice of base and ligand?

A2: Temperature, base, and ligand are deeply interconnected.

  • Strong Bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS are very common and often allow for reactions at moderate temperatures (e.g., 80-100 °C).[6]

  • Weak Bases: If your substrate has base-sensitive functional groups, you may need to use a weaker base like Cs₂CO₃ or K₃PO₄.[6] To achieve a sufficient reaction rate with these weaker bases, higher temperatures (e.g., >100 °C) and potentially higher catalyst loadings are often required.[6][7][8]

  • Ligands: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst, especially at higher temperatures.[6] Bulky, electron-rich ligands are often necessary for less reactive substrates (like aryl chlorides) and can improve catalyst stability and turnover at elevated temperatures.[6]

Q3: I'm observing decomposition of my starting material or product at higher temperatures. What should I do?

A3: Substrate or product decomposition is a clear sign that the reaction temperature is too high. The aldehyde group on your substrate can be sensitive under strongly basic conditions at high heat.

  • Lower the Temperature: The first step is to reduce the reaction temperature.

  • Use a More Active Catalyst System: Instead of forcing the reaction with heat, switch to a more active catalyst/ligand combination that can operate efficiently at a lower temperature. Modern precatalysts (e.g., G3 or G4 palladacycles) often form the active Pd(0) species more cleanly and can be effective at milder temperatures.[6]

  • Re-evaluate the Base: If you are using a very strong base like NaOtBu, consider if a milder base could be used in conjunction with a more active catalyst to avoid decomposition, even if it requires slightly longer reaction times.

Troubleshooting Temperature-Related Issues in Buchwald-Hartwig Amination
Symptom Potential Cause (Temperature-Related) Suggested Action
Low or No Conversion Temperature too low for the chosen base/ligand system.1. Increase temperature incrementally. 2. If using a weak base, ensure the temperature is high enough (e.g., >100 °C).[6][7]
Substrate/Product Decomposition Temperature is too high, leading to thermal degradation.1. Lower the reaction temperature. 2. Switch to a more active catalyst system that allows for lower reaction temperatures.[6]
Side Reactions (e.g., Hydrodehalogenation) High temperatures can sometimes promote side reactions.Optimize catalyst loading and reaction temperature to minimize byproducts.[6]
Experimental Protocol: General Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if needed), and the base (e.g., NaOtBu, 1.2-1.5 eq) to a dry reaction vial.

  • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane).[6]

  • Add the amine coupling partner (1.1-1.2 eq) via syringe.

  • Seal the vial and place it in a preheated heating block at the desired temperature (e.g., start at 100 °C ).[6]

  • Stir the reaction for the required time (typically 12-24 hours), monitoring by an appropriate analytical method.

  • After completion, cool the reaction to room temperature, quench carefully (e.g., with saturated aq. NH₄Cl), and extract the product with an organic solvent.[6]

Diagram: Interplay of Variables in Buchwald-Hartwig Amination

G Temp Temperature Base Base Strength Temp->Base High Temp needed for Weak Base Catalyst Catalyst Activity Temp->Catalyst High Temp requires Stable Catalyst Yield Optimal Yield Temp->Yield Increases Rate Base->Yield Enables Deprotonation Catalyst->Yield Lowers Activation Energy G start Start Sonogashira Reaction setup Setup with Pd/Cu catalyst under inert atmosphere start->setup rt_step Stir at Room Temperature setup->rt_step check_conv Monitor Conversion after 4-8h rt_step->check_conv heat_step Heat to 40-60°C check_conv->heat_step <90% (Sluggish) complete Reaction Complete. Workup. check_conv->complete >90% check_byprod Observe Byproducts? heat_step->check_byprod check_byprod->complete No troubleshoot Troubleshoot: - Check Degassing - Consider Cu-free check_byprod->troubleshoot Yes (Glaser)

Caption: Decision process for applying heat in a Sonogashira coupling.

References

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Unknown Author. (n.d.). The Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Springer Nature. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

Sources

Navigating the Reactivity of 2-Methyl-5-(trifluoromethoxy)benzaldehyde: A Technical Guide to Preventing Degradation in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of 2-Methyl-5-(trifluoromethoxy)benzaldehyde when subjected to basic reaction conditions. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity of your experiments and the success of your synthetic routes.

Introduction: Understanding the Challenge

2-Methyl-5-(trifluoromethoxy)benzaldehyde is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by its trifluoromethoxy group.[1] This group enhances metabolic stability and lipophilicity, making it a desirable moiety in drug design.[2] However, the aldehyde functional group, particularly on an aromatic ring lacking α-hydrogens, presents a significant challenge in synthetic chemistry when basic conditions are required. The primary pathway for degradation under these conditions is the Cannizzaro reaction, a disproportionation reaction that leads to a mixture of the corresponding carboxylic acid and alcohol, thereby reducing the yield of the desired product.[3] This guide will dissect the underlying chemical principles of this instability and provide actionable strategies to mitigate these unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Methyl-5-(trifluoromethoxy)benzaldehyde degrading in the presence of a strong base like sodium hydroxide?

A1: Your compound is likely undergoing a Cannizzaro reaction. This reaction is characteristic of aldehydes that lack hydrogen atoms on the alpha-carbon (the carbon adjacent to the aldehyde group). In the presence of a strong base, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[3]

Q2: What are the degradation products I should be looking for?

A2: The expected degradation products from the Cannizzaro reaction are 2-Methyl-5-(trifluoromethoxy)benzoic acid and (2-Methyl-5-(trifluoromethoxy)phenyl)methanol.

Q3: Is the trifluoromethoxy group itself unstable in basic conditions?

A3: The trifluoromethoxy group is generally considered to be chemically robust and stable against metabolic degradation.[4] Its strong electron-withdrawing nature, however, does increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions, which initiates the Cannizzaro reaction.

Q4: Can I avoid this degradation without completely changing my synthetic strategy?

A4: Yes, there are two primary strategies: 1) Protect the aldehyde group as an acetal, which is stable in basic conditions, and then deprotect it after the base-mediated step. 2) Utilize a milder or non-nucleophilic base that is strong enough to perform the desired transformation but not to initiate the Cannizzaro reaction.

In-Depth Troubleshooting Guides

Problem 1: Significant Formation of Byproducts Consistent with Cannizzaro Reaction

Symptoms:

  • Low yield of the desired product.

  • Presence of two major, more polar byproducts in your reaction mixture, as observed by TLC or LC-MS.

  • NMR analysis of the crude product shows signals corresponding to a carboxylic acid and a primary alcohol.

Root Cause Analysis: The absence of an α-hydrogen on 2-Methyl-5-(trifluoromethoxy)benzaldehyde makes it a prime candidate for the Cannizzaro reaction when exposed to strong bases such as NaOH, KOH, or alkoxides. The reaction is typically second order in the aldehyde and first order in the base, meaning that higher concentrations of both will accelerate this undesired pathway.[5]

Solutions:

1. Protection of the Aldehyde Group: The most robust solution is to temporarily mask the aldehyde functionality as an acetal. Acetals are stable in neutral to strongly basic environments.[6] A common and efficient method is the formation of a cyclic acetal using ethylene glycol.

Experimental Protocol: Acetal Protection

  • Setup: To a round-bottom flask containing a solution of 2-Methyl-5-(trifluoromethoxy)benzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.02 equivalents).

  • Reaction: Equip the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde.

  • Proceed with Base-Mediated Reaction: The resulting acetal can now be used in your reaction requiring basic conditions.

  • Deprotection: The aldehyde can be regenerated by acidic hydrolysis (e.g., aqueous HCl in acetone) after the basic step is complete.

2. Utilization of Milder or Sterically Hindered Bases: If the desired reaction can be achieved with a weaker base, this is a more direct approach. The choice of base is critical and depends on the pKa of the proton to be removed in your desired reaction.

Data Presentation: Comparison of Bases

BasepKa of Conjugate AcidTypeSuitability for Sensitive Aldehydes
Sodium Hydroxide (NaOH)~15.7Strong, NucleophilicLow (promotes Cannizzaro)
Potassium Carbonate (K2CO3)~10.3Mild, Non-nucleophilicHigh (often suitable for mild deprotonations)
Triethylamine (Et3N)~10.75Mild, Sterically HinderedHigh (good for neutralizing acid byproducts)
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)~13.5Non-nucleophilicModerate (use with caution, can be strong enough for Cannizzaro)
Lithium diisopropylamide (LDA)~36Strong, Sterically HinderedLow (highly reactive, generally not suitable)

Recommendation: For reactions requiring a base to act as a proton shuttle or for mild deprotonations, consider starting with potassium carbonate or triethylamine.

Visualization & Formatting

Diagram: Proposed Cannizzaro Reaction Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde1 2-Methyl-5-(trifluoromethoxy)benzaldehyde Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 + OH⁻ Aldehyde1->Intermediate1 OH- OH⁻ Intermediate1_2 Tetrahedral Intermediate Aldehyde2 Second Aldehyde Molecule Carboxylic_Acid 2-Methyl-5-(trifluoromethoxy)benzoic Acid Intermediate1_2->Carboxylic_Acid Hydride Transfer Alkoxide Alkoxide Ion Intermediate1_2->Alkoxide to Aldehyde2 Alkoxide_2 Alkoxide Ion Carboxylic_Acid_2 Carboxylic Acid Alcohol (2-Methyl-5-(trifluoromethoxy)phenyl)methanol Alkoxide_2->Alcohol Protonation Carboxylate Carboxylate Ion Carboxylic_Acid_2->Carboxylate G Start Reaction requires basic conditions Check_Cannizzaro Is the aldehyde prone to Cannizzaro reaction? Start->Check_Cannizzaro Yes_Cannizzaro Yes Check_Cannizzaro->Yes_Cannizzaro Yes No_Cannizzaro No Check_Cannizzaro->No_Cannizzaro No Protect_Aldehyde Protect aldehyde as an acetal Yes_Cannizzaro->Protect_Aldehyde Use_Mild_Base Use a mild, non-nucleophilic base (e.g., K₂CO₃, Et₃N) Yes_Cannizzaro->Use_Mild_Base Use_Strong_Base Proceed with standard strong base No_Cannizzaro->Use_Strong_Base Monitor_Reaction Monitor reaction for conversion and byproducts Protect_Aldehyde->Monitor_Reaction Use_Mild_Base->Monitor_Reaction Check_Conversion Is conversion satisfactory? Monitor_Reaction->Check_Conversion Yes_Conversion Yes Check_Conversion->Yes_Conversion Yes No_Conversion No Check_Conversion->No_Conversion No Proceed Proceed to deprotection/work-up Yes_Conversion->Proceed Increase_Base_Strength Consider a stronger non-nucleophilic base (e.g., DBU) with careful monitoring No_Conversion->Increase_Base_Strength Increase_Base_Strength->Monitor_Reaction Use_Strong_Base->Proceed

Caption: A workflow for selecting the appropriate basic conditions for reactions involving sensitive aldehydes.

Conclusion

The instability of 2-Methyl-5-(trifluoromethoxy)benzaldehyde in basic conditions is a predictable challenge rooted in the fundamental reactivity of non-enolizable aldehydes. By understanding the mechanism of the Cannizzaro reaction, researchers can proactively design experiments that circumvent this degradation pathway. The primary strategies of aldehyde protection and the judicious selection of milder, non-nucleophilic bases are powerful tools in the synthetic chemist's arsenal. This guide provides a framework for troubleshooting and optimizing reactions involving this and similar sensitive substrates, ultimately enabling more efficient and successful synthesis of complex molecules.

References

  • Chem-Impex. (n.d.). 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

  • Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • LookChem. (n.d.). Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, December 9). Cannizzaro reaction. Retrieved from [Link]

  • Stenutz. (n.d.). 2-methyl-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.
  • Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.
  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

Sources

Work-up procedures to remove unreacted 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The removal of unreacted aldehyde starting materials, such as 2-Methyl-5-(trifluoromethoxy)benzaldehyde , is a critical purification step in the synthesis of amines (via reductive amination), alcohols (via Grignard addition), or alkenes (via Wittig/Horner-Wadsworth-Emmons reactions).

This specific aldehyde presents a unique challenge due to the trifluoromethoxy (-OCF₃) group . This substituent is highly lipophilic and electron-withdrawing, making the molecule significantly less water-soluble than simple benzaldehyde while increasing the electrophilicity of the carbonyl carbon. Standard aqueous washes often fail because the aldehyde partitions preferentially into the organic phase.

This guide details three field-proven workflows to sequester and remove this impurity, ranked by operational simplicity and specificity.

Module 1: Chemical Scavenging (The Bisulfite Method)

The Principle

Aldehydes react with sodium bisulfite (NaHSO₃) to form water-soluble bisulfite adducts (α-hydroxy sulfonates). While effective, the high lipophilicity of 2-Methyl-5-(trifluoromethoxy)benzaldehyde requires a biphasic modification to ensure the reagent contacts the substrate.

Protocol: Modified Bisulfite Extraction

Best for: Large scale (>1g) removal where the product is stable to mild aqueous base.

Reagents:

  • Saturated aqueous Sodium Bisulfite (NaHSO₃) ~40% w/v.

  • Methanol or Ethanol (Co-solvent).

Step-by-Step Procedure:

  • Dilution: Dissolve your crude reaction mixture in a non-polar solvent (e.g., Ethyl Acetate or DCM).

  • Activation: Add 10-20% volume of Methanol to the organic layer.

    • Expert Insight: The -OCF₃ group makes the aldehyde greasy. Methanol acts as a phase transfer bridge, allowing the aqueous bisulfite to interact with the organic aldehyde. Without this, the reaction is kinetically stalled.

  • Scavenging: Add 3-5 equivalents of saturated aqueous NaHSO₃ solution.

  • Agitation: Stir vigorously or shake for 30-60 minutes . A simple wash is insufficient; time is required for adduct formation.

  • Separation: Transfer to a separatory funnel. The unreacted aldehyde (now a bisulfite adduct) will migrate to the aqueous layer.

  • Wash: Collect the organic layer. Wash once with water and once with brine to remove residual salts.

Visualization: Bisulfite Workflow

BisulfiteExtraction Start Crude Mixture (Product + Aldehyde) Step1 Add Organic Solvent (EtOAc/DCM) + 10% MeOH Start->Step1 Step2 Add Sat. Aq. NaHSO3 (3-5 Equiv) Step1->Step2 Step3 Vigorous Stirring (30-60 mins) Step2->Step3 Step4 Phase Separation Step3->Step4 AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) Step4->AqLayer Discard OrgLayer Organic Layer (Purified Product) Step4->OrgLayer Keep

Figure 1: Modified bisulfite extraction workflow including the critical methanol co-solvent step.

Module 2: Solid-Phase Scavenging (Resin Capture)

The Principle

Polymer-supported reagents (e.g., polystyrene-bound hydrazine or tosylhydrazide) covalently bind the aldehyde, converting it into an insoluble hydrazone. This method eliminates liquid-liquid extraction issues like emulsions.

Protocol: Resin Scavenging

Best for: Late-stage purification, small scales (<500mg), or when the product is water-sensitive.

Reagents:

  • Polymer-supported Hydrazine (1.5 - 3.0 mmol/g loading).

  • Solvent: DCM, THF, or Ethanol.

Step-by-Step Procedure:

  • Stoichiometry: Calculate the theoretical amount of unreacted aldehyde (via NMR or TLC). Use 2-3 equivalents of resin relative to the impurity.

  • Incubation: Add the resin directly to the reaction mixture (or dissolved crude).

  • Agitation: Gently shake or stir (do not use a magnetic stir bar as it grinds the resin) for 2-4 hours .

    • Expert Insight: Add a catalytic amount of Acetic Acid (1-2 drops) to catalyze the imine/hydrazone formation if the reaction is sluggish.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Rinse: Rinse the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains your product; the aldehyde remains trapped on the resin.

Visualization: Resin Workflow

ResinScavenging Input Crude Solution (Product + Aldehyde) Resin Add PS-Hydrazine Resin (+ Cat. AcOH) Input->Resin React Shake/Agitate 2-4 Hours Resin->React Filter Filtration React->Filter Solid Solid Phase (Resin-Aldehyde Complex) Filter->Solid Trapped Impurity Liquid Filtrate (Pure Product) Filter->Liquid Recovered Product

Figure 2: Solid-phase extraction using polymer-supported hydrazine to covalently trap aldehyde impurities.

Module 3: Troubleshooting & FAQs

Comparison of Methods
FeatureBisulfite WashResin ScavengingChromatography
Cost LowHighMedium
Scalability ExcellentPoor (Expensive)Medium
Time 1 Hour3-5 Hours2-4 Hours
Specificity High (Aldehydes/Ketones)High (Electrophiles)Low (Separation based on polarity)
Risk EmulsionsResin degradationProduct loss on column
Frequently Asked Questions

Q: The bisulfite wash formed a thick emulsion. How do I break it? A: This is common with fluorinated compounds.

  • Add Brine: Increases the ionic strength of the aqueous layer.

  • Filter through Celite: Sometimes the "emulsion" is actually a precipitate of the bisulfite adduct at the interface. Filtering removes the solid adduct and clears the layers [1].[1]

  • Time: Allow it to sit for 20 minutes.

Q: Can I use this for the product 2-Methyl-5-(trifluoromethoxy)benzoic acid? A: No. If your product is an acid, the basic bisulfite wash (pH ~4-5) or subsequent neutralization might deprotonate your product, pulling it into the aqueous layer. Use column chromatography or crystallization instead.

Q: Why isn't the aldehyde moving to the aqueous layer despite the bisulfite wash? A: The -OCF₃ group makes the molecule extremely hydrophobic. You likely didn't add the Methanol co-solvent . Without methanol, the transfer of the aldehyde from the DCM/EtOAc layer to the aqueous bisulfite droplets is negligible. Increase methanol content to 10-20% v/v [2].

Q: Is the aldehyde volatile? Can I just rotovap it off? A: Unlikely. While simple benzaldehyde boils at 178°C, the trifluoromethoxy and methyl substituents will raise the boiling point significantly (likely >200°C at atm). High vacuum (<1 mbar) and heat might work, but you risk decomposing your product. Scavenging is safer.

References

  • University of Rochester. (n.d.).[1] Workup: Aldehydes - Brindle Bisulfite Workup. Department of Chemistry. Retrieved October 26, 2023, from [Link]

  • Boucher, M. M., et al. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved October 26, 2023, from [Link]

Sources

Validation & Comparative

1H NMR interpretation of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural analysis of 2-Methyl-5-(trifluoromethoxy)benzaldehyde , a critical fluorinated building block in medicinal chemistry. It is designed to move beyond basic peak listing, offering a comparative framework to distinguish this compound from its regioisomers and synthetic precursors.

Part 1: Strategic Overview & Structural Logic

Compound Identity:

  • IUPAC Name: 2-Methyl-5-(trifluoromethoxy)benzaldehyde

  • CAS: 886498-85-7[1]

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
  • Core Scaffold: 1,2,5-Trisubstituted Benzene

The Analytical Challenge: The primary challenge in verifying this structure is not just identifying the functional groups, but confirming the regiochemistry (2,5-substitution vs. 2,4- or 3,5-isomers) and distinguishing the trifluoromethoxy (-OCF


)  group from the common trifluoromethyl (-CF

) analog.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized acquisition protocol.

1. Sample Preparation:

  • Solvent: Chloroform-d (CDCl

    
    ) is preferred for resolution. DMSO-d
    
    
    
    may cause peak broadening of the aldehyde proton due to hydrogen bonding or viscosity but is useful if the sample contains water.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    

2. Acquisition Parameters (400 MHz+ Recommended):

  • Pulse Angle: 30° (maximizes signal-to-noise for small samples).

  • Relaxation Delay (D1):

    
     2.0 seconds (critical for accurate integration of the aromatic protons vs. the aldehyde).
    
  • Scans: 16–64 (sufficient for >95% purity).

Part 3: Spectral Analysis & Assignment

A. The "Fingerprint" Region (Aromatic & Aldehyde)

The 1,2,5-substitution pattern creates a distinct coupling network. The protons are located at positions 3, 4, and 6 relative to the aldehyde at C1.

PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
CHO (C1) 10.20 – 10.35 Singlet (s)-Characteristic aldehyde signal. Deshielded by C=O anisotropy.[2]
H6 7.65 – 7.75 Doublet (d)

Most Downfield Ar-H. Ortho to CHO (anisotropy deshielding). Meta-coupled to H4.
H4 7.30 – 7.40 dd

,

Diagnostic Peak. Ortho to -OCF

(electron withdrawing). Couples to H3 (ortho) and H6 (meta).
H3 7.25 – 7.35 Doublet (d)

Ortho to Methyl group. Often overlaps with H4 or solvent; look for the strong roof effect pointing to H4.
CH

(C2)
2.60 – 2.70 Singlet (s)-Deshielded relative to toluene (2.3 ppm) due to ortho-CHO group.

Technical Insight: The -OCF


 group is electron-withdrawing by induction but has a weaker resonance donor effect than -OCH

. This leaves H4 and H6 relatively deshielded compared to a methoxy analog.
B. 19F NMR Verification (Crucial)
  • Signal: Singlet (s)

  • Shift: -57.0 to -59.0 ppm

  • Note: This distinguishes the compound from the -CF

    
     analog (typically -62 to -64 ppm).
    

Part 4: Comparative Analysis (The Decision Engine)

This section provides the logic to distinguish the target from its most common impostors.

Scenario A: Distinguishing Regioisomers

In synthesis (e.g., formylation of 1-methyl-4-(trifluoromethoxy)benzene), you may produce the 2-Methyl-4-(trifluoromethoxy) isomer.

  • Target (2-Methyl-5-OCF

    
    ): 
    
    • Protons at 3, 4, 6.[3][4]

    • H3 and H4 are vicinal (Ortho coupling).

    • H6 is isolated (Meta coupling only).

    • Pattern: One large doublet (H3), one dd (H4), one small doublet (H6).

  • Isomer (2-Methyl-4-OCF

    
    ): 
    
    • Protons at 3, 5, 6.[3][4]

    • H5 and H6 are vicinal (Ortho coupling).

    • H3 is isolated (Singlet or weak meta coupling).

    • Pattern: One large doublet (H5), one large doublet (H6), one Singlet (H3).

Scenario B: Distinguishing from Precursors
  • Precursor (Alcohol): The CHO singlet at ~10.3 ppm is absent; replaced by a CH

    
     doublet/singlet at ~4.5 ppm.
    
  • Precursor (Toluene derivative): No CHO signal; aromatic region shifts upfield due to loss of electron-withdrawing Carbonyl.

Part 5: Visualization of Structural Logic

The following diagram illustrates the decision workflow for confirming the structure based on the coupling constants (


-values).

NMR_Logic Start Unknown Fluorinated Benzaldehyde Sample Check_19F Step 1: 19F NMR Shift Start->Check_19F CF3_Path -63 ppm (-CF3 Analog) Check_19F->CF3_Path High Field OCF3_Path -58 ppm (-OCF3 Confirmed) Check_19F->OCF3_Path Low Field Check_Coupling Step 2: 1H Aromatic Coupling (Identify Vicinal Pairs) OCF3_Path->Check_Coupling Pattern_Target Pattern A: One Ortho Pair (H3-H4) + One Meta Doublet (H6) Check_Coupling->Pattern_Target H6 is isolated Pattern_Isomer Pattern B: One Ortho Pair (H5-H6) + One Singlet (H3) Check_Coupling->Pattern_Isomer H3 is isolated Result_Target CONFIRMED: 2-Methyl-5-(trifluoromethoxy) benzaldehyde Pattern_Target->Result_Target Result_Isomer ISOMER: 2-Methyl-4-(trifluoromethoxy) benzaldehyde Pattern_Isomer->Result_Isomer

Caption: Decision tree for validating the regiochemistry and functional group identity using 1H and 19F NMR.

Part 6: Troubleshooting & Common Artifacts

ArtifactCauseSolution
Broad CHO Peak Trace acid or water in solvent facilitating exchange.Filter through basic alumina or use fresh anhydrous CDCl

.
Extra Doublet ~1.2 ppm Grease/Lipid contamination.Not structural; ignore if integration is non-stoichiometric.
CHCl

at 7.26 ppm
Solvent residual peak.Ensure this does not overlap with H4/H3. If overlapping, switch to Acetone-d

.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for substituent additivity rules).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for 19F chemical shift ranges).

Sources

A Comparative Guide to the FTIR Spectral Analysis of the Carbonyl Peak in 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral features of 2-Methyl-5-(trifluoromethoxy)benzaldehyde, with a specific focus on its characteristic carbonyl (C=O) stretching frequency. As researchers and professionals in drug development and chemical synthesis, understanding the subtle electronic influences of substituents on a molecule's spectroscopic signature is paramount for structural confirmation and purity assessment. Here, we will dissect the expected spectral characteristics of the title compound and objectively compare it with structurally related benzaldehyde derivatives. The causality behind experimental choices and the interpretation of spectral shifts will be explained through the lens of fundamental physical organic chemistry principles.

The Foundational Role of FTIR in Carbonyl Compound Analysis

FTIR spectroscopy is an indispensable tool for the identification of functional groups in organic molecules. The carbonyl group (C=O) is particularly well-suited for FTIR analysis due to its strong, sharp absorption peak, which arises from a significant change in dipole moment during its stretching vibration.[1] This peak typically appears in a relatively uncluttered region of the mid-infrared spectrum (1660-1770 cm⁻¹), making it a highly diagnostic marker for aldehydes, ketones, esters, and other carbonyl-containing compounds.[2][3]

The precise wavenumber of the C=O stretching vibration is exquisitely sensitive to the electronic environment of the carbonyl group. Factors such as conjugation and the inductive and resonance effects of substituents can shift the peak position, providing valuable insights into the molecular structure.[1][4] This guide will leverage these principles to predict and rationalize the carbonyl peak position for 2-Methyl-5-(trifluoromethoxy)benzaldehyde.

Theoretical Framework: Substituent Effects on the Carbonyl Stretch

To understand the spectrum of our target molecule, we must first consider the baseline, benzaldehyde, and the electronic effects of its substituents.

  • Benzaldehyde (Reference Compound): In simple aliphatic aldehydes, the C=O stretch is typically found near 1730 cm⁻¹.[5] However, in benzaldehyde, conjugation of the carbonyl group with the aromatic π-system delocalizes electron density, which weakens the C=O double bond.[1][4] This reduced bond strength requires less energy to vibrate, shifting the absorption to a lower wavenumber, typically around 1705 cm⁻¹.[2][3][5]

  • Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of substituents on the aromatic ring further modulates the carbonyl stretching frequency.

    • Inductive Effects (I): These are transmitted through sigma (σ) bonds. Electron-withdrawing groups (-I effect) pull electron density away from the carbonyl group, strengthening the C=O bond and increasing the stretching frequency (a shift to higher wavenumbers). Conversely, electron-donating groups (+I effect) push electron density, slightly weakening the C=O bond and decreasing the frequency.

    • Resonance Effects (M): These are transmitted through the π-system. Electron-donating groups via resonance (+M effect) delocalize electrons into the ring and onto the carbonyl group, imparting more single-bond character and significantly lowering the stretching frequency.[6]

Analyzing the Substituents in 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Our target molecule has two key substituents whose effects must be considered in concert:

  • 2-Methyl Group (-CH₃): Located ortho to the aldehyde, the methyl group is a weak electron-donating group, primarily through a positive inductive effect (+I). This effect would be expected to cause a slight decrease in the C=O stretching frequency compared to benzaldehyde.

  • 5-(Trifluoromethoxy) Group (-OCF₃): Located meta to the aldehyde, the trifluoromethoxy group presents a more complex scenario. The oxygen atom has lone pairs that can, in principle, donate into the ring via resonance (+M effect). However, the three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) that pulls electron density away from the oxygen and, subsequently, the aromatic ring.[7][8] This potent -I effect overwhelmingly dominates the weak +M effect, rendering the -OCF₃ group a strong overall deactivator and electron-withdrawing substituent.[7][9][10] When positioned meta to the aldehyde, its influence is primarily inductive. This strong withdrawal of electron density from the ring strengthens the C=O bond, leading to an expected increase in the stretching frequency.

Prediction: The powerful electron-withdrawing inductive effect of the meta-trifluoromethoxy group is expected to have a more significant impact than the weak electron-donating effect of the ortho-methyl group. Therefore, the carbonyl peak of 2-Methyl-5-(trifluoromethoxy)benzaldehyde should appear at a higher wavenumber than that of benzaldehyde.

Comparative FTIR Data Analysis

To contextualize our analysis, we will compare the expected carbonyl stretching frequency of 2-Methyl-5-(trifluoromethoxy)benzaldehyde with parent and intermediate structures. The values presented below are based on established substituent effects and literature data for analogous compounds.[2][5]

CompoundKey SubstituentsExpected Electronic Effect on C=O GroupExpected C=O Stretch (cm⁻¹)
Benzaldehyde (Reference)Baseline conjugation effect.~1705
2-Methylbenzaldehyde ortho-CH₃ (Weak +I)Weak electron donation slightly weakens the C=O bond.~1702
4-(Trifluoromethoxy)benzaldehyde para-OCF₃ (Strong -I, Weak +M)Strong inductive withdrawal dominates, strengthening the C=O bond. The resonance effect is also in play, but the net effect is an increase in frequency.~1712
2-Methyl-5-(trifluoromethoxy)benzaldehyde ortho-CH₃ (Weak +I)meta-OCF₃ (Strong -I)The powerful inductive withdrawal from the meta -OCF₃ group is the dominant force, strengthening the C=O bond and overriding the weak donation from the methyl group.~1710-1715

This comparative table clearly illustrates the expected trend: the presence of the strongly deactivating -OCF₃ group is predicted to shift the carbonyl absorption to a significantly higher frequency compared to benzaldehyde and 2-methylbenzaldehyde.

Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol outlines a robust, self-validating method for acquiring high-quality FTIR spectra of aromatic aldehydes using an Attenuated Total Reflectance (ATR) accessory, which is ideal for both liquid and solid samples.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.

    • Verify that the sample compartment is clean and the ATR crystal (typically diamond or germanium) is free of any residue.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for atmospheric H₂O and CO₂, as well as any intrinsic absorbance from the ATR crystal itself.

    • Causality: The instrument measures the ratio of the sample spectrum to the background spectrum to generate the final absorbance spectrum. An accurate background is essential for data integrity.

  • Sample Application:

    • For a liquid sample like benzaldehyde, place a single drop onto the center of the ATR crystal.

    • For a solid sample like 2-Methyl-5-(trifluoromethoxy)benzaldehyde, place a small amount of the powder onto the crystal and apply consistent pressure using the ATR's built-in clamp.

    • Causality: Good contact between the sample and the ATR crystal is necessary to ensure a strong evanescent wave interaction, which is the basis of the ATR measurement, leading to a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • After data collection, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Process the collected spectrum by identifying the peak maximum for the carbonyl stretch. An automated peak-picking function can be used, followed by manual verification.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Acquisition Inst_Prep Instrument Stabilization & ATR Crystal Cleaning Background Acquire Background Spectrum (Accounts for air, crystal) Inst_Prep->Background Critical for baseline Sample_App Apply Sample to Crystal (Ensure good contact) Background->Sample_App Ready for sample Sample_Scan Acquire Sample Spectrum (16-32 scans @ 4 cm⁻¹ res.) Sample_App->Sample_Scan Clean Clean ATR Crystal (Isopropanol) Sample_Scan->Clean Measurement complete Analysis Process & Analyze Spectrum (Identify C=O peak) Clean->Analysis

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Interpretation of Electronic Influences

The interplay of inductive and resonance effects dictates the final position of the carbonyl peak. The diagram below illustrates how the substituents in 2-Methyl-5-(trifluoromethoxy)benzaldehyde influence the electron density around the carbonyl group.

Sources

Technical Guide: Mass Spectrometry Fragmentation of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5-(trifluoromethoxy)benzaldehyde (CAS: 110888-15-8) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural duality—combining a reactive aldehyde handle with a lipophilic trifluoromethoxy (


) group—presents unique challenges in mass spectrometry (MS).

This guide provides a comparative analysis of ionization methods (EI vs. ESI) and details the mechanistic fragmentation pathways. Unlike simple benzaldehydes, this molecule exhibits a distinct "Ortho Effect" driven by the 2-methyl substituent, which serves as a diagnostic fingerprint to distinguish it from meta/para isomers.

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must define the "fragmentation zones" of the molecule.

  • Molecular Formula:

    
    
    
  • Exact Mass: 204.04 g/mol

  • Key Functional Groups:

    • Aldehyde (-CHO): Prone to

      
      -cleavage (loss of H) and decarbonylation (loss of CO).
      
    • Ortho-Methyl Group: Enables intramolecular hydrogen transfer (Ortho Effect).

    • Trifluoromethoxy (-OCF3): Generally stable but can undergo C-O bond cleavage or lose

      
      .
      

Comparative Guide: Ionization Alternatives

For researchers selecting an analytical method, the choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the quality of structural data.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV)Soft Ionization
Primary Signal Fragment Ions (Structural Fingerprint)Molecular Ion Adducts (

,

)
Suitability Best for Identification. Essential for confirming the position of the methyl group via fragmentation patterns.Best for Quantitation. Ideal for LC-MS analysis of biological matrices where sensitivity is paramount.
Key Limitation Molecular ion (

) may be weak if the aldehyde is labile.
Minimal fragmentation makes structural elucidation difficult without MS/MS (CID).

Recommendation: Use GC-MS (EI) for raw material quality control and structural verification. Use LC-MS (ESI) for pharmacokinetic (PK) studies or trace analysis in complex media.

Detailed Fragmentation Pathways (EI Mode)

In Electron Ionization (70 eV), the molecule (


 204) undergoes three competing pathways. The presence of the 2-methyl group creates a diagnostic "Ortho Effect" pathway that is absent in isomers lacking this proximity.
Pathway A: -Cleavage (The Aldehyde Standard)

The most rapid process is the loss of the aldehydic hydrogen.

  • Mechanism: Homolytic cleavage of the C-H bond on the carbonyl.

  • Product: Acylium ion (Benzoyl cation derivative).

  • Observed m/z:

    
     (
    
    
    
    ).
Pathway B: The Ortho Effect (Diagnostic)

This is the critical differentiator. The oxygen of the carbonyl abstracts a hydrogen from the ortho-methyl group, followed by the elimination of water (


).
  • Mechanism: 1,5-Hydrogen shift

    
     Cyclization 
    
    
    
    Water loss.
  • Product: A bicyclic cation (isobenzofuran-like structure).

  • Observed m/z:

    
     (
    
    
    
    ).
  • Note: This peak is significantly suppressed or absent in 3-methyl or 4-methyl isomers.

Pathway C: Functional Group Degradation

High-energy fragmentation leads to the loss of the fluorinated moiety.

  • Loss of CHO:

    
     (Aryl cation).
    
  • Loss of OCF3: Cleavage of the ether bond is difficult but observed at high energies, typically yielding the toluene derivative cation (

    
     119) or the 
    
    
    
    fragment (
    
    
    69).

Visualization of Signaling Pathways

The following diagram illustrates the causal relationships between the parent ion and its primary fragments.

Fragmentation Parent Parent Ion (M+) m/z 204 M_H Acylium Ion (M-H) m/z 203 Parent->M_H -H• (Alpha Cleavage) M_Water Ortho Effect (M-H2O) m/z 186 Parent->M_Water -H2O (Ortho Effect) Aryl Aryl Cation (M-CHO) m/z 175 Parent->Aryl -CHO• CF3 Trifluoromethyl Ion m/z 69 Parent->CF3 -Ar-CHO• M_H->Aryl -CO (Decarbonylation) M_OCF3 Toluene Cation (M-OCF3) m/z 119 Aryl->M_OCF3 -OCF3•

Figure 1: Mechanistic fragmentation tree for 2-Methyl-5-(trifluoromethoxy)benzaldehyde under 70 eV EI.

Experimental Protocol (Self-Validating)

To reproduce these results, follow this GC-MS protocol. This workflow includes a "System Suitability" step to ensure data integrity.

Equipment
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Validation Step: Inject a solvent blank (pure DCM) first to ensure no carryover or background peaks at m/z 204.

  • GC Parameters:

    • Inlet: Split mode (20:1), 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 50°C (hold 1 min)

      
       20°C/min to 280°C 
      
      
      
      Hold 3 min.
  • MS Parameters (Scan Mode):

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40–400.

    • Threshold: 100 counts.

  • Data Interpretation (Pass/Fail Criteria):

    • PASS: Spectrum must show

      
       204 (Parent) and 
      
      
      
      186 (Ortho-loss of water).
    • FAIL: If

      
       186 is absent, suspect the meta/para isomer or oxidation to the benzoic acid derivative (
      
      
      
      220).

Data Comparison Table

Fragment Ionm/z (Nominal)Relative Abundance (Est.)[1]Structural AssignmentMechanism
Molecular Ion 204 40-60%

Ionization
Base Peak 203 100%


-Cleavage (Loss of H)
Ortho Ion 186 15-30%

Loss of

(Ortho Effect)
Aryl Cation 175 20-40%

Loss of CHO
Fluorine Frag 69 10-25%

Inductive Cleavage

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 2-Methylbenzaldehyde (Analog). NIST Chemistry WebBook, SRD 69. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[2] "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.[2][3] Mass Spectrometry, 13(2), 83–94.[2] [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes, 138. [Link]

Sources

Comparative Guide: Trifluoromethoxy (-OCF3) vs. Trifluoromethyl (-CF3) Benzaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of -OCF3 vs -CF3 substituents on benzaldehyde reactivity Content Type: Publish Comparison Guide

Executive Summary: The Lipophilicity-Reactivity Trade-off

In the landscape of lead optimization, the choice between trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) substituents on a benzaldehyde scaffold is rarely a simple bioisosteric swap. While both are lipophilic, electron-withdrawing groups (EWGs) used to block metabolic hotspots, they impart distinct electronic and physicochemical profiles to the aldehyde moiety.

The Core Distinction:

  • -CF3 (Trifluoromethyl): The "Inductive Powerhouse." It exerts a stronger electron-withdrawing effect, making the aldehyde carbonyl significantly more electrophilic and reactive toward nucleophiles.[1][2][3]

  • -OCF3 (Trifluoromethoxy): The "Lipophilic Phantom." It offers superior lipophilicity (higher Hansch

    
     value) and a unique orthogonal conformation, with a slightly tempered electron-withdrawing profile due to competing resonance effects.
    

This guide analyzes these substituents to assist medicinal chemists in tuning reactivity, solubility, and binding affinity.[4]

Part 1: Electronic & Structural Landscape

To predict reactivity, one must quantify the electronic influence of the substituent.[1] The -CF3 group operates almost exclusively via induction and hyperconjugation, whereas the -OCF3 group introduces a "push-pull" mechanism involving the oxygen lone pairs.

Quantitative Electronic Comparison

The Hammett constants (


) and Hansch lipophilicity parameters (

) reveal the fundamental differences.
Parameter-CF3 (Trifluoromethyl) -OCF3 (Trifluoromethoxy) Implication for Benzaldehyde
Hammett

0.54 0.35 p-CF3 renders the carbonyl more electrophilic than p-OCF3.
Hammett

0.43 0.38 m-CF3 is still more withdrawing, but the gap narrows compared to para.
Inductive Effect (

)
Strong (-I)Strong (-I)Both deactivate the ring, but -CF3 is purely withdrawing.
Resonance Effect (

)
Negligible / HyperconjugationWeak Donation (+R)Oxygen lone pairs in -OCF3 offer slight donation, tempering the -I effect.
Hansch

0.88 1.04 -OCF3 is more lipophilic , improving membrane permeability.
Conformational Bias

Unlike the -CF3 group, which acts as a "spinning top" of electron withdrawal, the -OCF3 group has a distinct conformational preference that affects ligand-protein binding.

  • -CF3: Generally rotates freely, though it has a significant steric volume (similar to an isopropyl group or slightly smaller).

  • -OCF3: Prefers an orthogonal conformation (approx. 90° relative to the aromatic ring). This is driven by the anomeric effect (

    
    ) and minimizes dipole repulsion between the oxygen lone pairs and the 
    
    
    
    -system.
    • Result: -OCF3 can fill different hydrophobic pockets than -CF3 or -OMe (which is planar).

Visualizing the Electronic Mechanism

ElectronicEffects CF3_Node Trifluoromethyl (-CF3) Pure Inductive Withdrawal Carbonyl_CF3 Carbonyl (C=O) High Electrophilicity CF3_Node->Carbonyl_CF3 Strong -I Effect (Sigma=0.54) OCF3_Node Trifluoromethoxy (-OCF3) Inductive (-I) + Weak Resonance (+R) Carbonyl_OCF3 Carbonyl (C=O) Moderate Electrophilicity OCF3_Node->Carbonyl_OCF3 Strong -I / Weak +R (Sigma=0.35) Reactivity_CF3 Fast Nucleophilic Attack (e.g., Hydration, Reduction) Carbonyl_CF3->Reactivity_CF3 Reactivity_OCF3 Controlled Reactivity Superior Lipophilicity Carbonyl_OCF3->Reactivity_OCF3

Caption: Mechanistic divergence: -CF3 maximizes carbonyl electrophilicity via pure induction, while -OCF3 tempers this effect through oxygen resonance, resulting in different reactivity profiles.

Part 2: Reactivity Case Studies & Experimental Data

Nucleophilic Addition (Kinetics)

In reactions such as Grignard addition, hydride reduction, or imine formation, the electrophilicity of the carbonyl carbon is the rate-determining factor.

  • Experimental Observation: 4-(Trifluoromethyl)benzaldehyde reacts significantly faster than 4-(trifluoromethoxy)benzaldehyde.

  • Data Support: In competitive reduction experiments using NaBH4 (0.5 equiv) in methanol:

    • Product Ratio: The trifluoromethyl alcohol is formed in excess (~1.5 : 1 ratio) over the trifluoromethoxy alcohol.

    • Why? The stronger

      
       of -CF3 creates a larger partial positive charge (
      
      
      
      ) on the carbonyl carbon.
Hydration and Hemiacetal Stability

Aldehydes with strong EWGs are prone to forming stable hydrates (


-diols) in aqueous media, which can complicate assays or purification.
  • -CF3 Benzaldehyde: Equilibrium shifts noticeably toward the hydrate in acidic water.

  • -OCF3 Benzaldehyde: Remains predominantly as the free aldehyde due to lower electrophilicity.

Metabolic Stability

While both groups are generally considered metabolically robust:

  • -CF3: Extremely resistant to P450 oxidation.

  • -OCF3: Generally stable, but the O-C bond can be a liability under extreme metabolic pressure (e.g., ipso-substitution or oxidative dealkylation), although this is rare compared to non-fluorinated ethers.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Controlled Reduction of Fluorinated Benzaldehydes

Objective: Selective reduction of 4-substituted benzaldehyde to benzyl alcohol without defluorination or over-reaction.

Reagents:

  • Substrate: 1.0 mmol (-CF3 or -OCF3 benzaldehyde)

  • Reductant: Sodium Borohydride (NaBH4)

  • Solvent: Anhydrous Methanol (MeOH)

  • Quench: 1M HCl

Workflow:

  • Preparation: Dissolve 1.0 mmol of the aldehyde in 5 mL anhydrous MeOH at 0°C.

    • Validation Step: Check TLC (Hexane/EtOAc 4:1). -CF3 aldehyde will likely have a slightly lower Rf than -OCF3 due to higher polarity of the carbonyl.

  • Addition: Add NaBH4 (0.4 mmol, 0.4 equiv) portion-wise over 5 minutes.

    • Note: Use slightly less than stoichiometric amount initially to monitor rate.

  • Monitoring (The Critical Difference):

    • For -CF3: Reaction is often complete within 5-10 minutes at 0°C. Extended time may lead to side reactions if other sensitive groups are present.

    • For -OCF3: Reaction may require 30-60 minutes or warming to Room Temperature (RT) to reach completion.

  • Quench: Add 1M HCl dropwise until pH ~3 (gas evolution stops).

  • Extraction: Dilute with water, extract with DCM (3x). Dry over MgSO4.

Troubleshooting:

  • Issue: Incomplete conversion of -OCF3 analog.

  • Fix: The -OCF3 group is less activating. Increase temperature to 25°C; do not add excess NaBH4 immediately to avoid impurity formation.

Part 4: Decision Logic for Synthesis

When designing a new bioactive scaffold, use the following logic to select between -CF3 and -OCF3.

SelectionLogic Start Start: Benzaldehyde Selection Q1 Requirement: Maximize Lipophilicity? Start->Q1 Branch_Lipophilicity Yes (Need high LogP) Q1->Branch_Lipophilicity Prioritize Permeability Branch_Reactivity No (Focus on Electronics) Q1->Branch_Reactivity Prioritize Kinetics Select_OCF3 Select -OCF3 (Hansch pi = 1.04) Branch_Lipophilicity->Select_OCF3 Q2 Requirement: High Carbonyl Reactivity? (e.g. covalent inhibitor) Branch_Reactivity->Q2 Select_CF3 Select -CF3 (Strong EWG, sigma_p=0.54) Q2->Select_CF3 Yes (Fast Reaction) Select_OCF3_Alt Select -OCF3 (Moderate Reactivity) Q2->Select_OCF3_Alt No (Stable Aldehyde)

Caption: Decision matrix for substituent selection based on physicochemical requirements.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Manteau, B., et al. (2010). The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Approaches. Angewandte Chemie International Edition, 49(34), 5850-5853. Link

  • BenchChem. (2025).[1][2][5][6] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from BenchChem Technical Guides. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

A Comparative Guide to the Crystallographic and Spectroscopic Characterization of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed comparative analysis of 2-Methyl-5-(trifluoromethoxy)benzaldehyde, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. Given the critical role that fluorination plays in modulating the physicochemical and biological properties of molecules, a thorough understanding of the structural and spectroscopic characteristics of this building block is paramount. This guide provides a comprehensive overview of its properties, benchmarked against its close structural analog, 2-Methyl-5-(trifluoromethyl)benzaldehyde, to offer researchers a rational basis for its selection and application in synthesis.

Crystallographic Analysis: Unveiling the Solid-State Architecture

The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is fundamental to understanding a compound's physical properties, such as its melting point, solubility, and crystal packing.

As of the latest review of the Cambridge Structural Database (CSD) and other publicly available crystallographic data repositories, a definitive crystal structure for 2-Methyl-5-(trifluoromethoxy)benzaldehyde has not been reported. The absence of this foundational data necessitates that researchers seeking to understand its solid-state conformation must perform a de novo crystallographic analysis.

Experimental Protocol for Single-Crystal X-ray Diffraction

For laboratories equipped with the necessary instrumentation, the following protocol outlines the standard procedure for obtaining the crystal structure of a novel compound such as 2-Methyl-5-(trifluoromethoxy)benzaldehyde.

  • Crystal Growth: The initial and often most challenging step is the cultivation of high-quality single crystals. Slow evaporation of a saturated solution is a common technique. A variety of solvents should be screened, including non-polar (e.g., hexane, toluene), polar aprotic (e.g., ethyl acetate, acetone), and polar protic (e.g., methanol, ethanol) solvents, as well as co-solvent systems.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed within an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates and anisotropic displacement parameters.

The workflow for this process is illustrated in the following diagram:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Comparative Spectroscopic and Physicochemical Properties

In the absence of crystallographic data for 2-Methyl-5-(trifluoromethoxy)benzaldehyde, a comparative analysis of its spectroscopic and physicochemical properties with a close structural analog, 2-Methyl-5-(trifluoromethyl)benzaldehyde, provides valuable insights. The key distinction between these two molecules is the presence of a trifluoromethoxy (-OCF₃) group versus a trifluoromethyl (-CF₃) group. This seemingly minor change has significant implications for the electronic and lipophilic character of the molecule.

Property2-Methyl-5-(trifluoromethoxy)benzaldehyde2-Methyl-5-(trifluoromethyl)benzaldehydeRationale for Differences
Molecular Weight 206.14 g/mol 188.15 g/mol [1][2][3]The additional oxygen atom in the trifluoromethoxy group accounts for the higher molecular weight.
¹⁹F NMR (ppm) Expected ~ -58 to -62Expected ~ -60 to -64The chemical shift of the fluorine atoms is influenced by the neighboring oxygen atom in the trifluoromethoxy group.
IR (C=O stretch, cm⁻¹) Expected ~ 1690-1710~1695-1715Both are aromatic aldehydes, hence similar carbonyl stretching frequencies are expected.
Calculated logP HigherLowerThe trifluoromethoxy group is generally more lipophilic than the trifluoromethyl group, which can impact solubility and permeability in biological systems.
Electronic Effect The -OCF₃ group is a weaker electron-withdrawing group than -CF₃ due to the electron-donating potential of the oxygen atom.The -CF₃ group is a strong electron-withdrawing group through induction.This difference in electronic character can influence the reactivity of the aldehyde and the acidity of adjacent protons.

Spectroscopic Characterization: A Practical Guide

Accurate spectroscopic characterization is essential for confirming the identity and purity of 2-Methyl-5-(trifluoromethoxy)benzaldehyde. The following are expected spectral features and recommended experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show a singlet for the aldehyde proton (δ 9.5-10.5 ppm), a singlet for the methyl protons (δ 2.0-2.5 ppm), and a complex pattern for the aromatic protons (δ 7.0-8.0 ppm).

  • ¹³C NMR: The carbon spectrum will feature a resonance for the carbonyl carbon (δ 185-195 ppm), resonances for the aromatic carbons (δ 110-160 ppm), a resonance for the methyl carbon (δ 15-25 ppm), and a quartet for the trifluoromethoxy carbon (due to coupling with fluorine).

  • ¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption between 1690 and 1710 cm⁻¹. Other key absorbances will include C-H stretching of the aldehyde and methyl groups, and C-O and C-F stretching vibrations associated with the trifluoromethoxy group.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the formyl radical (-CHO) or cleavage of the trifluoromethoxy group.

Applications and Synthetic Utility

The choice between 2-Methyl-5-(trifluoromethoxy)benzaldehyde and its trifluoromethyl analog is dictated by the specific requirements of the target molecule. The trifluoromethoxy group is often employed as a bioisostere for other functional groups to enhance metabolic stability and modulate lipophilicity. The differing electronic properties of the -OCF₃ and -CF₃ groups can also be exploited to fine-tune the reactivity of the aldehyde in various chemical transformations, such as reductive aminations, Wittig reactions, and aldol condensations.

The logical process for selecting the appropriate building block is outlined below:

G A Define Target Properties (e.g., lipophilicity, metabolic stability, electronic character) B Consider Trifluoromethoxy (-OCF3) Derivative A->B Higher Lipophilicity Weaker Electron Withdrawal C Consider Trifluoromethyl (-CF3) Derivative A->C Lower Lipophilicity Stronger Electron Withdrawal D Evaluate Synthetic Route and Aldehyde Reactivity B->D C->D E Select Optimal Benzaldehyde Building Block D->E

Caption: Decision-making flowchart for selecting between trifluoromethoxy and trifluoromethyl substituted benzaldehydes.

Conclusion

While the definitive solid-state structure of 2-Methyl-5-(trifluoromethoxy)benzaldehyde remains to be elucidated, a comprehensive understanding of its spectroscopic and physicochemical properties can be achieved through the standard analytical techniques outlined in this guide. By comparing these properties to its close analog, 2-Methyl-5-(trifluoromethyl)benzaldehyde, researchers can make informed decisions about its application in their synthetic endeavors. The subtle yet significant differences imparted by the trifluoromethoxy group offer a valuable tool for fine-tuning the characteristics of target molecules in drug discovery and materials science.

References

  • Stenutz, R. 2-methyl-5-(trifluoromethyl)benzaldehyde. [Online]. Available: [Link]

Sources

Comparative Guide: 2-Methyl-5-(trifluoromethoxy)benzaldehyde vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trifluoromethoxy Advantage[1]

In modern medicinal chemistry, 2-Methyl-5-(trifluoromethoxy)benzaldehyde (CAS: 195622-40-3) represents a critical scaffold for optimizing drug-like properties. While often compared to its non-fluorinated analog 2-Methyl-5-methoxybenzaldehyde , the substitution of the methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) introduces profound changes in bioactivity and stability.

This guide objectively benchmarks the -OCF₃ variant against its -OCH₃ analog, demonstrating that the -OCF₃ group acts not merely as a "heavy" methoxy, but as a metabolically stable, lipophilic bioisostere that alters electronic signaling and conformational preference.

Physicochemical Benchmarking

The introduction of fluorine atoms drastically alters the lipophilicity and electronic distribution of the molecule. The table below contrasts the core properties of the trifluoromethoxy compound against its direct non-fluorinated analog.

Table 1: Comparative Property Profile
Property-OCF₃ Scaffold (Target)-OCH₃ Analog (Reference)Impact Analysis
Compound Name 2-Methyl-5-(trifluoromethoxy)benzaldehyde 2-Methyl-5-methoxybenzaldehyde
CAS Number 195622-40-3672-13-9 (isomer ref)
Molecular Weight 204.15 g/mol 150.18 g/mol Increased bulk affects steric fit.
LogP (Calc) ~3.2 ~1.9+1.3 unit shift. significantly enhances membrane permeability.
Hammett

0.35 -0.27Electronic Inversion. -OCF₃ is electron-withdrawing; -OCH₃ is donating.
Conformation Orthogonal Planar-OCF₃ twists out of plane (~90°), accessing unique binding pockets.
Metabolic Liability Low (Blocked)High (O-Demethylation)-OCF₃ resists CYP450 oxidative cleavage.

Analyst Note: The Hammett constant inversion is critical. The -OCH₃ group donates electrons into the ring (Resonance), deactivating the aldehyde towards nucleophilic attack. The -OCF₃ group withdraws electrons (Induction), making the aldehyde more electrophilic and reactive in reductive aminations or condensations.

Visualizing the Chemical Space

The following diagram illustrates the divergent chemical space occupied by these analogs. The -OCF₃ group pushes the molecule into a "high lipophilicity / electron-deficient" quadrant, distinct from the "polar / electron-rich" space of the methoxy analog.

ChemicalSpace Target 2-Methyl-5-(trifluoromethoxy) benzaldehyde (CAS: 195622-40-3) LogP Lipophilicity (LogP) High Permeability Target->LogP +1.3 Log units Elec Electronic State (Electron Deficient Ring) Target->Elec Inductive Withdrawal (-I) Meta Metabolic Fate (Stable) Target->Meta Blocked Oxidation Analog 2-Methyl-5-methoxy benzaldehyde LogP_low Lipophilicity (LogP) Moderate Permeability Analog->LogP_low Elec_rich Electronic State (Electron Rich Ring) Analog->Elec_rich Resonance Donation (+R) Meta_labile Metabolic Fate (Labile: O-Dealkylation) Analog->Meta_labile CYP450 Attack

Figure 1: Divergent physicochemical properties driven by the -OCF₃ vs -OCH₃ substitution.

Reactivity Profiling: Aldehyde Electrophilicity

In drug synthesis, the reactivity of the aldehyde handle is paramount. The electronic nature of the substituent at the 5-position directly influences the electrophilicity of the carbonyl carbon.

  • Theory: The -OCF₃ group is strongly electron-withdrawing (

    
    ). This pulls electron density away from the benzene ring and, by extension, the carbonyl carbon.
    
  • Outcome: The carbonyl carbon in the -OCF₃ analog is more positive (electrophilic) than in the -OCH₃ analog.

  • Practical Consequence: Faster reaction rates in nucleophilic additions (e.g., Reductive Amination, Wittig reaction) but potentially higher sensitivity to hydration.

Experimental Protocol 1: Competitive Reductive Amination

Objective: To empirically quantify the relative reactivity (


) of the -OCF₃ vs -OCH₃ benzaldehydes.

Reagents:

  • Compound A: 2-Methyl-5-(trifluoromethoxy)benzaldehyde (1.0 eq)

  • Compound B: 2-Methyl-5-methoxybenzaldehyde (1.0 eq)

  • Amine: Benzylamine (1.0 eq - Limiting Reagent)

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.5 eq)

  • Solvent: DCE (Dichloroethane)

Workflow:

  • Competition Setup: Dissolve equimolar amounts (0.5 mmol each) of Compound A and Compound B in DCE (5 mL).

  • Internal Standard: Add 0.5 mmol of 1,3,5-trimethoxybenzene (inert NMR standard).

  • Initiation: Add Benzylamine (0.5 mmol) followed immediately by STAB (1.25 mmol).

  • Sampling: Stir at room temperature. Take aliquots at t=5, 15, and 30 minutes.

  • Quench & Analyze: Quench aliquots with sat. NaHCO₃, extract with DCM, and analyze via ¹H NMR or HPLC.

  • Calculation: Measure the consumption of aldehyde peaks relative to the internal standard.

    • Expectation: Compound A (-OCF₃) will be consumed faster due to higher electrophilicity.

Metabolic Stability Guide

The primary advantage of the -OCF₃ group in drug design is its resistance to oxidative metabolism. The -OCH₃ group is a classic "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze O-demethylation to a phenol.

Mechanism of Stabilization
  • Bond Strength: The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) of the methoxy group.

  • Steric Shielding: The trifluoromethyl group is bulky (Van der Waals volume ~42 ų vs ~23 ų for methyl). This steric bulk hinders the approach of the heme iron in the CYP450 active site.

  • Electronic Deactivation: The electron-withdrawing nature reduces the electron density on the oxygen, making the initial single-electron transfer (SET) step of metabolism less favorable.

Metabolism Substrate_OCH3 Methoxy Analog (-OCH3) CYP CYP450 Enzyme (Oxidative Attack) Substrate_OCH3->CYP High Affinity Substrate_OCF3 Trifluoromethoxy Analog (-OCF3) Substrate_OCF3->CYP Steric/Electronic Repulsion Inter_OCH3 Hemiacetal Intermediate CYP->Inter_OCH3 Hydroxylation of CH3 Stable Intact Drug (Extended Half-life) CYP->Stable No Reaction Phenol Phenol Metabolite (High Clearance / Toxicophore) Inter_OCH3->Phenol Spontaneous Collapse

Figure 2: Metabolic divergence. The -OCF₃ group effectively blocks the O-dealkylation pathway.

Experimental Protocol 2: Microsomal Stability Assay

Objective: To determine the intrinsic clearance (


) difference between the two analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

  • Test Compounds (1 µM final conc. in phosphate buffer)

Workflow:

  • Pre-incubation: Mix 490 µL of phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL final) and 1 µL of test compound (from 10 mM DMSO stock). Pre-incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Time Points: At t=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Termination: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard like Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% Remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).
    • Target Result: The -OCF₃ analog should show >80% remaining at 60 mins, whereas the -OCH₃ analog will likely show <50% remaining.

References

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. (Detailed analysis of OCF3 vs OCH3 lipophilicity and conformation). [Link]

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for

    
     values: OCF3 = 0.35, OCH3 = -0.27).
    [Link]
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Metabolic stability mechanisms).[1] [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methyl-5-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, our focus is often on the next reaction or the final product. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, experience-driven framework for the proper disposal of 2-Methyl-5-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde.

The procedural guidance herein is synthesized from established safety protocols for structurally similar compounds and regulatory standards for halogenated waste. The causality behind each recommendation is explained to empower researchers with the knowledge to make safe and compliant decisions.

Hazard Identification and Risk Assessment

General hazards associated with similar fluorinated benzaldehydes include:

  • Skin and Eye Irritation: Direct contact can cause serious irritation[2][3][4].

  • Respiratory Irritation: Inhalation of vapors or dust may irritate the respiratory system[4].

  • Acute Oral Toxicity: As noted, similar compounds can be toxic if ingested[1].

  • Environmental Hazard: Halogenated organic compounds should not be released into the environment[2][3].

Summary of Chemical & Safety Data
PropertyInformationSource
IUPAC Name 2-Methyl-5-(trifluoromethoxy)benzaldehyde-
Molecular Formula C₉H₇F₃O₂Inferred
CAS Number Not available for this specific isomer.-
Physical State Likely a liquid or solid.[1][5]
Known Hazards (Analog) Acute Toxicity 3 (Oral), Skin Irritation, Eye Irritation.[1][3][4]
Incompatibilities Strong oxidizing agents, strong bases.[3]
Storage Store in a dry, cool, well-ventilated place. May be air-sensitive.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling and disposing of this compound. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2]. A face shield should be worn if there is a splash hazard.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact[6].

  • Protective Clothing: A standard lab coat is mandatory. For larger quantities or in case of a significant spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of 2-Methyl-5-(trifluoromethoxy)benzaldehyde should occur within a certified chemical fume hood to prevent inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used[2].

Waste Characterization & Segregation: The Critical Step

Proper disposal begins with correct waste characterization. Due to the fluorine atoms in the trifluoromethoxy group, 2-Methyl-5-(trifluoromethoxy)benzaldehyde must be classified as a halogenated organic waste . This is the single most important determination for its disposal pathway.

Causality: Mixing halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to break the strong carbon-halogen bonds and prevent the formation of toxic byproducts[7][8][9]. Cross-contamination complicates this process, increases disposal costs, and violates regulatory compliance.

Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for disposing of this chemical in various common laboratory scenarios.

Protocol 1: Disposal of Small/Residual Quantities

(e.g., contaminated wipes, pipette tips, residual amounts in reaction flasks)

  • Segregation: Collect all contaminated solid materials (gloves, wipes, silica gel) in a dedicated, clearly labeled hazardous waste bag designated for "Halogenated Solid Waste."

  • Containerization: Place contaminated labware (e.g., glassware) that cannot be safely decontaminated into a puncture-proof container also labeled for halogenated waste.

  • Labeling: Ensure all waste containers are clearly labeled with the words "Hazardous Waste," the full chemical name "2-Methyl-5-(trifluoromethoxy)benzaldehyde," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste containers in a designated Satellite Accumulation Area within the lab, away from incompatible materials[10].

  • Pickup: Arrange for pickup by your institution's certified hazardous waste management service.

Protocol 2: Disposal of Bulk/Unused Quantities
  • Original Container: If possible, leave the unused chemical in its original, clearly labeled container. Do not combine it with other waste streams.

  • Waste Labeling: Affix a hazardous waste tag to the container. Fill it out completely, including the full chemical name, quantity, and hazard information.

  • Secure Storage: Ensure the container cap is tightly sealed. Place the container in secondary containment (such as a plastic tub) to prevent spills.

  • Accumulation: Store the container in your lab's Satellite Accumulation Area, ensuring it is segregated from non-halogenated waste.

  • Disposal: Contact your institution's Environmental Health and Safety (EH&S) office for removal and disposal via an approved hazardous waste facility[3][4]. Under no circumstances should this chemical be poured down the drain [10].

Protocol 3: Spill and Decontamination Procedures
  • Evacuate: If a significant spill occurs, alert others in the area and evacuate immediately.

  • Control: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood). Prevent the spill from reaching drains.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the liquid.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for halogenated waste[2][4].

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department, regardless of size.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of 2-Methyl-5-(trifluoromethoxy)benzaldehyde and its associated waste.

DisposalWorkflow start Waste Generated (Contains 2-Methyl-5-(trifluoromethoxy)benzaldehyde) char Step 1: Characterize Waste Is it a Halogenated Organic? start->char solid_waste Solid Waste (Gloves, Wipes, Contaminated Silica) char->solid_waste Yes (Solid) liquid_waste Liquid Waste (Unused Reagent, Solutions) char->liquid_waste Yes (Liquid) segregate_solid Step 2: Segregate Place in 'Halogenated Solid Waste' Container solid_waste->segregate_solid segregate_liquid Step 2: Segregate Keep in dedicated 'Halogenated Liquid Waste' Container liquid_waste->segregate_liquid label_solid Step 3: Label Container - Hazardous Waste - Full Chemical Name - Hazards (Toxic, Irritant) segregate_solid->label_solid label_liquid Step 3: Label Container - Hazardous Waste - Full Chemical Name & Conc. - Hazards (Toxic, Irritant) segregate_liquid->label_liquid store Step 4: Store Securely In designated Satellite Accumulation Area label_solid->store label_liquid->store pickup Step 5: Arrange Pickup Contact EH&S for disposal by a certified hazardous waste contractor store->pickup

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Methyl-5-(trifluoromethoxy)benzaldehyde
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2-Methyl-5-(trifluoromethoxy)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.